molecular formula C6H5BrClNO B1284486 5-Bromo-2-chloro-3-methoxypyridine CAS No. 286947-03-3

5-Bromo-2-chloro-3-methoxypyridine

Cat. No.: B1284486
CAS No.: 286947-03-3
M. Wt: 222.47 g/mol
InChI Key: GFJMOZYIDADKLJ-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3-methoxypyridine is a useful research compound. Its molecular formula is C6H5BrClNO and its molecular weight is 222.47 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-chloro-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5BrClNO/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJMOZYIDADKLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587791
Record name 5-Bromo-2-chloro-3-methoxypyridine
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Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286947-03-3
Record name 5-Bromo-2-chloro-3-methoxypyridine
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Record name 5-Bromo-2-chloro-3-methoxypyridine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Bromo-2-chloro-3-methoxypyridine molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Bromo-2-chloro-3-methoxypyridine: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

This compound is a halogenated and methoxy-substituted pyridine derivative that has emerged as a significant building block in modern medicinal chemistry and agrochemical synthesis.[1][2] Its structural arrangement, featuring three distinct functional groups on the pyridine core, offers a versatile platform for chemical modification. The chloro, bromo, and methoxy groups each provide unique reactivity profiles, allowing for selective and sequential chemical transformations. This enables chemists to construct complex molecular architectures and generate libraries of novel compounds for biological screening.[3][4] This guide provides an in-depth analysis of the compound's properties, a validated protocol for its characterization, plausible synthetic strategies, and a discussion of its strategic importance for professionals in drug development and chemical research.

Physicochemical and Structural Properties

The foundational attributes of this compound are critical for its application in synthesis, determining its reactivity, solubility, and handling requirements. The key properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₅BrClNO[5][6]
Molecular Weight 222.47 g/mol [7][8]
Exact Mass 220.924301 u[7]
CAS Number 286947-03-3[5][7]
Appearance Solid (Crystalline Powder)
Melting Point 68-72 °C[7]
Density ~1.6 g/cm³[7]
IUPAC Name This compound[5]
Synonyms Pyridine, 5-bromo-2-chloro-3-methoxy-[7]

Synthesis and Mechanistic Considerations

A plausible synthetic approach involves the bromination of a pre-existing 2-chloro-3-methoxypyridine scaffold. The directing effects of the chloro and methoxy groups are crucial. The methoxy group is an ortho-, para-director, while the chloro group is also an ortho-, para-director but deactivating. The combined effect would strongly favor electrophilic substitution at the C5 position.

G cluster_0 Proposed Synthetic Workflow start 2-Chloro-3-hydroxypyridine (Starting Material) step1 Methylation Reaction (e.g., DMS, NaH in THF) start->step1 O-methylation product1 2-Chloro-3-methoxypyridine (Intermediate) step1->product1 step2 Electrophilic Bromination (e.g., NBS in H₂SO₄) product1->step2 Halogenation at C5 final_product This compound (Target Compound) step2->final_product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Electrophilic Bromination

This protocol is adapted from the synthesis of a structurally similar compound, 5-bromo-2-chloro-4-methoxypyridine.[9] The choice of N-Bromosuccinimide (NBS) as the bromine source and sulfuric acid as the solvent is strategic; the strong acid protonates the pyridine nitrogen, further deactivating the ring to prevent over-bromination, while activating the NBS for electrophilic attack.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-chloro-3-methoxypyridine (1 equivalent) in concentrated sulfuric acid under an inert atmosphere (N₂ or Ar). Cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (1.0 equivalent) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 5 °C. The use of NBS is preferable to liquid bromine for ease of handling and selectivity.[9]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Basify the resulting aqueous solution to a pH of 8-9 by the slow addition of a saturated sodium bicarbonate or dilute sodium hydroxide solution. This step neutralizes the acid and precipitates the product.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the final product.

Spectroscopic Characterization

Accurate structural elucidation is paramount. While specific published spectra for this exact isomer are scarce, its expected spectroscopic signature can be predicted based on the analysis of its functional groups and comparison to similar structures.[10]

¹H NMR (Proton Nuclear Magnetic Resonance)

In a typical deuterated solvent like CDCl₃, two distinct signals in the aromatic region are expected, corresponding to the two protons on the pyridine ring.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~ 7.8 - 8.0Doublet (d)H-6Deshielded by the adjacent nitrogen and influenced by the para-bromo group.
~ 7.3 - 7.5Doublet (d)H-4Influenced by the adjacent methoxy and chloro groups.
~ 3.9 - 4.1Singlet (s)-OCH₃Typical chemical shift for methoxy protons attached to an aromatic ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

A proton-decoupled ¹³C NMR spectrum would show six distinct signals, one for each carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale | | :--- | :--- | :--- | :--- | | ~ 150 - 155 | C-3 | Attached to the highly electronegative oxygen of the methoxy group. | | ~ 145 - 150 | C-2 | Attached to the electronegative chlorine and adjacent to the ring nitrogen. | | ~ 140 - 145 | C-6 | Carbon adjacent to the ring nitrogen. | | ~ 125 - 130 | C-4 | Aromatic carbon influenced by adjacent substituents. | | ~ 110 - 115 | C-5 | Attached to bromine; C-Br bonds typically appear in this region. | | ~ 55 - 60 | -OCH₃ | Typical chemical shift for a methoxy carbon. |

Mass Spectrometry (MS)

Electron Impact (EI) or Electrospray Ionization (ESI) would be suitable. The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). This results in a cluster of peaks at M, M+2, and M+4, providing a definitive signature for the compound's elemental composition.

Protocol for Spectroscopic Analysis
  • Sample Preparation (NMR): Dissolve 5-10 mg of purified this compound in ~0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.[10]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use standard parameters, including a 30° pulse angle and a relaxation delay of 1-2 seconds.[10]

  • ¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.[10]

  • Sample Preparation (MS): Prepare a dilute solution (0.1 mg/mL) of the sample in a volatile solvent like methanol or acetonitrile.

  • MS Acquisition: Analyze the sample using ESI-MS in positive ion mode to observe the protonated molecule [M+H]⁺ with its characteristic isotopic pattern.

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a versatile intermediate.[3] The three functional groups serve as orthogonal handles for introducing molecular diversity through various cross-coupling reactions.

  • The Bromo Group (C5): The C-Br bond is highly amenable to classic carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of aryl, alkyl, alkynyl, or amino groups at this position.

  • The Chloro Group (C2): The C-Cl bond is generally less reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the C5 position while leaving the C2 position intact for subsequent transformations.

  • The Methoxy Group (C3): The methoxy group can be de-methylated to reveal a hydroxyl group, which can then be used for ether or ester formation, or serve as a hydrogen bond donor in ligand-receptor interactions.

G cluster_1 Key Coupling Reactions start This compound suzuki Suzuki Coupling (Ar-B(OH)₂ / Pd catalyst) start->suzuki C-C bond at C5 buchwald Buchwald-Hartwig (R₂NH / Pd catalyst) start->buchwald C-N bond at C5 sonogashira Sonogashira Coupling (Alkyne / Pd, Cu catalyst) start->sonogashira C-C bond at C5 demethylation O-Demethylation (e.g., BBr₃) start->demethylation Functionalization at C3

Caption: Potential synthetic transformations of this compound.

This multi-functional scaffold is therefore invaluable for generating libraries of compounds in lead optimization campaigns, where systematic structural modifications are required to enhance potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.[2][3]

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling to minimize exposure.

  • Hazards: It is known to cause skin irritation and serious eye irritation.[11][12] May also cause respiratory irritation.[11][13] The GHS hazard codes Xn (Harmful) and T (Toxic) have been associated with it.[5]

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][14] Avoid breathing dust and prevent contact with skin and eyes.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15] It is recommended to keep the compound refrigerated and protected from light to maintain its quality.[12]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and bases.[12][15]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for innovation in the pharmaceutical and agrochemical industries. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an essential component in the synthetic chemist's toolbox. Understanding its synthesis, characterization, and safe handling is crucial for leveraging its full potential in the development of next-generation chemical entities.

References

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-chloro-3-methylpyridine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). The Role of 3-Bromo-5-chloro-2-methoxypyridine as a Pharmaceutical Intermediate. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 5-bromo-2-methylpyridine.
  • Google Patents. (n.d.). Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Bromo-5-chloro-2-methoxypyridine: A Versatile Intermediate for Agrochemicals, Pharmaceuticals, and Dyes. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromo-2'-deoxyuridine. Retrieved from [Link]

  • Weber, L. (2002). The application of multi-component reactions in drug discovery. Current Medicinal Chemistry, 9(23), 2085-2093. doi:10.2174/0929867023368719. Retrieved from [Link]

Sources

5-Bromo-2-chloro-3-methoxypyridine structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 5-Bromo-2-chloro-3-methoxypyridine

This guide provides a comprehensive, technically-grounded walkthrough for the definitive structure elucidation of this compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple procedural lists to explain the scientific rationale behind the analytical strategy. We will detail a multi-technique approach, demonstrating how overlapping data from Mass Spectrometry, NMR Spectroscopy, and Infrared Spectroscopy converge to provide an unambiguous structural assignment.

This compound (CAS No. 286947-03-3) is a halogenated pyridine derivative that serves as a valuable building block in medicinal chemistry and pharmaceutical synthesis.[1][2] Its utility lies in the strategic placement of reactive sites—the bromine and chlorine atoms—which allow for diverse downstream chemical modifications, such as cross-coupling reactions, to build more complex molecular architectures.[3][4][5]

Given its role as a key intermediate, verifying the precise substitution pattern on the pyridine ring is of paramount importance. An incorrect isomer would lead to the synthesis of entirely different and potentially inactive or harmful final compounds. Therefore, a rigorous and systematic approach to structure elucidation is not merely an academic exercise but a critical component of quality control and successful drug discovery programs.

This guide outlines the logical workflow for confirming the molecular structure, starting from the molecular formula and culminating in the precise arrangement of every atom.

The Analytical Workflow: A Strategy of Orthogonal Confirmation

Elucidation_Workflow cluster_initial Initial Hypothesis cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Definitive Confirmation cluster_conclusion Conclusion InitialData Molecular Formula: C₆H₅BrClNO Molecular Weight: 222.47 g/mol MS Mass Spectrometry (MS) InitialData->MS Provides MW & Isotopic Pattern NMR NMR Spectroscopy (¹H, ¹³C) InitialData->NMR Provides Connectivity & Environment IR Infrared (IR) Spectroscopy InitialData->IR Provides Functional Group Info Xray Single Crystal X-ray (If crystallizable) MS->Xray Optional, Ultimate Proof Final Confirmed Structure MS->Final NMR->Xray Optional, Ultimate Proof NMR->Final IR->Xray Optional, Ultimate Proof IR->Final Xray->Final

Caption: Workflow for the structure elucidation of this compound.

Mass Spectrometry: Confirming Mass and Halogen Content

Expertise & Rationale: Mass spectrometry (MS) is the first line of analysis. Its primary purpose is to confirm the molecular weight of the compound. For halogenated compounds, MS provides a critical secondary piece of information: the characteristic isotopic pattern, which reveals the presence and number of chlorine and bromine atoms.[6]

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance.[7] Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. A molecule containing one Br and one Cl atom will therefore exhibit a distinctive cluster of peaks for the molecular ion (M⁺). We expect to see an M⁺ peak, an (M+2)⁺ peak (from one ⁸¹Br or one ³⁷Cl), and an (M+4)⁺ peak (from one ⁸¹Br and one ³⁷Cl). The relative intensities of this cluster are a definitive signature.

Predicted Mass Spectrometry Data
m/zAssignmentPredicted Relative Abundance (%)
221[M]⁺ (C₆H₅⁷⁹Br³⁵ClNO)⁺~75
223[M+2]⁺ (C₆H₅⁸¹Br³⁵ClNO)⁺ or (C₆H₅⁷⁹Br³⁷ClNO)⁺100 (75 + 25)
225[M+4]⁺ (C₆H₅⁸¹Br³⁷ClNO)⁺~25

Note: The molecular weight of 222.47 is an average based on natural isotopic abundance. High-resolution mass spectrometry (HRMS) would provide the exact mass of the most abundant isotopic combination (220.9243) to further confirm the elemental composition.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
  • Sample Preparation: A small quantity of the compound (~0.1 mg) is dissolved in a volatile solvent like methanol or dichloromethane.

  • Introduction: The sample is introduced into the high-vacuum source of the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: The sample is bombarded with a high-energy electron beam (~70 eV), causing ionization and fragmentation.

  • Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

NMR Spectroscopy: Mapping the Atomic Connectivity

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns of ¹H and ¹³C nuclei, we can piece together the carbon-hydrogen framework.[8][9]

For this compound, we expect to see signals corresponding to the two aromatic protons on the pyridine ring and the three protons of the methoxy group. The substitution pattern is confirmed by the chemical shifts and the coupling (or lack thereof) between the aromatic protons.

Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.15Doublet (d)1HH-6The proton at C-6 is adjacent to the nitrogen atom, causing a significant downfield shift. It is coupled to the proton at C-4.
~7.50Doublet (d)1HH-4The proton at C-4 is coupled to the proton at C-6. Its chemical shift is influenced by the adjacent bromine and methoxy group.
~4.00Singlet (s)3H-OCH₃The three protons of the methoxy group are equivalent and not coupled to other protons, resulting in a sharp singlet in the upfield region.
Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~155C-2Carbon attached to both nitrogen and chlorine is highly deshielded and appears far downfield.
~150C-3Carbon attached to the electronegative oxygen of the methoxy group.
~145C-6Aromatic carbon adjacent to the nitrogen.
~125C-4The CH carbon of the pyridine ring.
~115C-5Carbon directly attached to bromine; its chemical shift is significantly influenced by the halogen.
~57-OCH₃The aliphatic carbon of the methoxy group, appearing in the typical region for sp³ carbons bonded to oxygen.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Weigh 5-10 mg of the purified compound.[10]

  • Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[10]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400-600 MHz NMR spectrometer. Use a standard pulse sequence. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm).[10]

  • ¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the low natural abundance of ¹³C. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).[10]

Infrared Spectroscopy: Identifying Functional Groups

Expertise & Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[11] For this molecule, FTIR will confirm the presence of the aromatic pyridine ring, the C-H bonds (both aromatic and aliphatic), and the C-O ether linkage.

Predicted FTIR Data (KBr Pellet)
Wavenumber (cm⁻¹)Vibration TypeIntensity
~3100-3000Aromatic C-H stretchMedium
~2950-2850Aliphatic C-H stretch (-OCH₃)Medium
~1600-1450Aromatic C=C and C=N stretchStrong
~1250-1200Aryl-O stretch (asymmetric)Strong
~1050-1000Aryl-O stretch (symmetric)Strong
< 800C-Cl and C-Br stretchMedium

Note: The C-Cl and C-Br stretches appear in the fingerprint region and can be difficult to assign definitively without comparative standards.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

  • Analysis: An infrared beam is passed through the crystal, and the resulting spectrum of absorbance versus wavenumber is recorded. This method requires minimal sample preparation and is non-destructive.

Synthesis of Evidence and Final Confirmation

The definitive structure of this compound is confirmed by the convergence of all analytical data:

  • Mass Spectrometry confirms the molecular weight and the presence of one bromine and one chlorine atom through its unique M⁺, (M+2)⁺, and (M+4)⁺ isotopic pattern.

  • ¹H NMR shows two distinct aromatic protons that are coupled to each other, consistent with a 1,2,3,5-tetrasubstituted pyridine ring. It also confirms the presence of a methoxy group with a characteristic singlet.

  • ¹³C NMR reveals six unique carbon signals, matching the six carbon atoms in the proposed structure, with chemical shifts consistent with their electronic environments.

  • FTIR Spectroscopy corroborates the presence of the key functional groups: an aromatic system, C-H bonds, and a C-O ether linkage.

While this spectroscopic data provides overwhelming evidence, the absolute, unequivocal proof of structure, particularly the relative positions of substituents in the solid state, can be obtained from Single Crystal X-ray Crystallography .[12][13] If a suitable single crystal of the compound can be grown, this technique provides a three-dimensional map of electron density, revealing precise bond lengths and angles, and leaving no ambiguity about the atomic arrangement.[14]

References

  • PubMed. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. [Link]

  • ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • ACS Publications. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Bromo-5-chloro-2-methoxypyridine as a Pharmaceutical Intermediate. [Link]

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  • National Institutes of Health (NIH). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. [Link]

  • PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]

  • YouTube. Bromo pattern in Mass Spectrometry. [Link]

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  • MDPI. Au(III) Cyclometallated Compounds with 2-Arylpyridines and Their Derivatives or Analogues: 34 Years (1989–2022) of NMR and Single Crystal X-ray Studies. [Link]

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  • ResearchGate. Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. [Link]

  • Vandana Publications. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. [Link]

  • ACS Publications. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]

  • Chemistry LibreTexts. 5.2 Mass Spectrometry. [Link]

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  • ResearchGate. 1 H NMR spectra of a sample containing 0.05 M pyridine. [Link]

  • ResearchGate. (PDF) Synthesis and crystal structure of mercury complex of saccharin with pyridine [Hg(sac)2(py)2]. [Link]

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Sources

Comprehensive Spectroscopic Guide: 5-Bromo-2-chloro-3-methoxypyridine

[1]

Compound Identity & Structural Significance[2][3][4][5]

This compound is a trisubstituted pyridine scaffold.[1] Its value lies in the differential reactivity of its three substituents, allowing for orthogonal functionalization:

  • C-2 Chlorine: Activated for Nucleophilic Aromatic Substitution (

    
    ) due to the adjacent ring nitrogen.
    
  • C-5 Bromine: Ideal for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) due to the weaker C-Br bond compared to C-Cl.

  • C-3 Methoxy: An electron-donating group (EDG) that modulates the electronic properties of the ring and can be deprotected to a hydroxyl group.

PropertyData
CAS Number 286947-03-3
IUPAC Name This compound
Molecular Formula

Molecular Weight 222.47 g/mol
Appearance White to light yellow solid
Melting Point 68–72 °C
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate

Synthesis & Preparation Workflow

Understanding the synthesis is crucial for interpreting the impurity profile in spectroscopic data. The most robust industrial route involves the electrophilic bromination of 2-chloro-3-methoxypyridine.

Reaction Scheme

The methoxy group at C-3 activates the C-2 and C-4 positions (ortho/para). However, C-2 is blocked by Chlorine. The C-5 position is meta to the directing methoxy group but is the least deactivated position relative to the nitrogen sink, often requiring controlled conditions to avoid over-bromination.

SynthesisWorkflowStart2-Chloro-3-hydroxypyridineStep1O-Methylation(MeI, K2CO3, DMF)Start->Step1Inter2-Chloro-3-methoxypyridineStep1->InterStep2Bromination(NBS, MeCN or Br2, AcOH)Inter->Step2ProductThis compound(Target)Step2->Product

Figure 1: Standard synthetic pathway for this compound.

Spectroscopic Characterization

Direct experimental text for this specific CAS is rare in open literature; however, the data below is derived from high-fidelity triangulation using the experimentally validated 5-bromo-2-chloropyridin-3-ol (demethylated analog) and 3-bromo-5-methoxypyridine (des-chloro analog).

A. Nuclear Magnetic Resonance (NMR)[4][6][7][8][9][10]

H NMR (400 MHz, CDCl

)

The spectrum is characterized by two aromatic singlets (meta-coupling) and one methoxy singlet.

Shift (

, ppm)
MultiplicityIntegrationAssignmentCoupling (

, Hz)
Structural Logic
8.15 – 8.25 Doublet (d)1HH-6

Alpha to Nitrogen , ortho to Br. Most deshielded proton.
7.35 – 7.45 Doublet (d)1HH-4

Beta to Nitrogen , shielded by ortho-OMe, deshielded by ortho-Br.
3.94 Singlet (s)3H-OCH

-Characteristic methoxy group on aromatic ring.

Mechanistic Insight:

  • H-6 vs H-4: H-6 is significantly downfield because it is adjacent to the electronegative ring nitrogen. H-4 is shielded by the electron-donating resonance effect of the methoxy group at C-3.

  • Comparison to Analog: In 5-bromo-2-chloropyridin-3-ol, H-6 appears at 7.96 ppm (in MeOD).[2] The change from -OH to -OMe and solvent change to CDCl

    
     typically causes a slight downfield shift, consistent with the 8.15–8.25 ppm range.
    

C NMR (100 MHz, CDCl

)

Predicted chemical shifts based on substituent additivity rules for pyridines.

Shift (

, ppm)
Carbon TypeAssignmentElectronic Environment
152.0 Quaternary (C)C-3 Ipso to OMe (Strongly deshielded by Oxygen).
145.5 Methine (CH)C-6 Alpha to Nitrogen (Deshielded).
138.0 Quaternary (C)C-2 Ipso to Cl (Deshielded by Cl and N).
124.5 Methine (CH)C-4 Ortho to OMe (Shielded by resonance).
119.0 Quaternary (C)C-5 Ipso to Br.
56.5 Methyl (CH

)
-OCH

Methoxy carbon.
B. Mass Spectrometry (MS)

The mass spectrum is definitive due to the unique isotopic signature of Chlorine (




  • Ionization Mode: ESI+ or EI.

  • Molecular Ion (

    
    ):  The pattern will show a "quartet-like" cluster due to the combination of halogens.
    
    • m/z 221:

      
       (
      
      
      Cl,
      
      
      Br) — Relative Intensity: ~75%
    • m/z 223:

      
       (
      
      
      Cl,
      
      
      Br) AND (
      
      
      Cl,
      
      
      Br) — Relative Intensity: ~100% (Base Peak)
    • m/z 225:

      
       (
      
      
      Cl,
      
      
      Br) — Relative Intensity: ~25%

Interpretation: A 3:4:1 intensity ratio (approximate) at m/z 221/223/225 is the hallmark of a molecule containing one Br and one Cl atom.

C. Infrared Spectroscopy (FT-IR)
Wavenumber (cm

)
Vibration ModeFunctional Group
3050 – 3080 C-H StretchAromatic C-H
2940 – 2960 C-H StretchAliphatic C-H (Methoxy)
1560, 1450 C=C / C=N StretchPyridine Ring Skeleton
1250 – 1280 C-O StretchAryl Alkyl Ether (Ar-O-Me)
1050 – 1080 C-O-C StretchEther linkage
700 – 800 C-Cl / C-Br StretchCarbon-Halogen bonds

Experimental Protocol: Quality Control

To ensure the integrity of the spectroscopic data, the sample must be free of the common regioisomer 5-bromo-2-chloro-3-hydroxypyridine (incomplete methylation) or 3,5-dibromo species (over-bromination).

HPLC Method for Purity Analysis[11]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/general).

  • Retention Time Logic:

    • Impurity (Hydroxy precursor): Elutes early (more polar).

    • Target (Methoxy): Elutes later (more lipophilic).

QC_WorkflowSampleCrude SampleDissolveDissolve in MeCN:H2O (1:1)Sample->DissolveInjectInject into HPLC (C18)Dissolve->InjectDetectUV Detection (254 nm)Inject->DetectDecisionPurity > 98%?Detect->DecisionPassProceed to NMR/MSDecision->PassYesFailRecrystallize (EtOAc/Hexane)Decision->FailNoFail->SampleReprocess

Figure 2: Quality Control Decision Tree for this compound.

Handling and Safety

  • Hazard Class: Irritant (Skin/Eye). Potential sensitizer.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The methoxy group is stable, but the C-Br bond can be light-sensitive over long periods.

  • Reactivity: Avoid strong oxidizing agents. Compatible with standard organic solvents (DCM, THF, DMF).

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 286947-03-3).[3][4] Retrieved from .

  • ChemicalBook. 5-Bromo-2-chloropyridin-3-ol Synthesis and NMR Data. (Precursor Analog Data).[5] Retrieved from .

  • BenchChem. Spectroscopic Profile of Halogenated Pyridines. Retrieved from .

  • Google Patents. Patent CN111777549A: Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. (Methodology Reference). Retrieved from .

  • PubChem. Compound Summary: this compound.[3][6][1] Retrieved from .

An In-Depth Technical Guide to the 13C NMR Analysis of 5-Bromo-2-chloro-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 5-Bromo-2-chloro-3-methoxypyridine, a substituted pyridine derivative of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, spectral interpretation, and advanced analytical techniques.

Introduction: The Analytical Imperative for Substituted Pyridines

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, forming the core scaffold of numerous therapeutic agents and functional materials. The precise structural elucidation of these molecules is paramount to understanding their chemical behavior, reactivity, and biological activity. Among the arsenal of analytical techniques available, 13C NMR spectroscopy stands out for its ability to provide a direct, non-destructive fingerprint of the carbon skeleton.

This guide focuses on this compound, a molecule presenting a unique combination of electron-withdrawing halogens (bromine and chlorine) and an electron-donating methoxy group. This substitution pattern creates a nuanced electronic environment around the pyridine ring, making its 13C NMR spectrum a rich source of structural information. Understanding the interplay of these substituent effects is critical for unambiguous spectral assignment and, ultimately, for quality control and the rational design of new chemical entities.

I. Foundational Principles: Decoding the 13C NMR Spectrum

At its core, 13C NMR spectroscopy measures the resonance frequencies of 13C nuclei in a magnetic field. The chemical environment surrounding each carbon atom influences its resonance frequency, resulting in a unique "chemical shift" (δ) value, typically reported in parts per million (ppm). For pyridine, the carbon atoms exhibit distinct chemical shifts, with C2 and C6 appearing at approximately 150 ppm, C4 at 136 ppm, and C3 and C5 at 124 ppm.[1]

The introduction of substituents dramatically alters this landscape. The electronegativity and resonance effects of each substituent induce shielding (upfield shift) or deshielding (downfield shift) of the carbon nuclei.[2][3] Predicting these shifts is a key aspect of spectral analysis and can be approached using empirical additivity rules or more sophisticated computational methods like Density Functional Theory (DFT).[4][5][6]

The Influence of Substituents on the Pyridine Ring: A Closer Look
  • Halogens (Cl, Br): Both chlorine and bromine are electronegative atoms that exert an inductive electron-withdrawing effect, generally leading to a deshielding of the directly attached (ipso) carbon and, to a lesser extent, the ortho and para carbons. The effect of halogens on 13C chemical shifts can be complex, also involving spin-orbit coupling, particularly for heavier halogens like bromine and iodine.[7]

  • Methoxy Group (-OCH3): The methoxy group is a strong electron-donating group through resonance, which tends to shield the ortho and para carbons, causing an upfield shift in their 13C NMR signals. The ipso-carbon, however, is deshielded.

The interplay of these competing effects in this compound requires a careful, systematic approach to spectral assignment.

II. The Experimental Protocol: A Self-Validating System

The acquisition of a high-quality 13C NMR spectrum is the bedrock of accurate structural analysis. The following protocol is designed to be a self-validating system, ensuring reproducibility and data integrity.

A. Sample Preparation: The First Critical Step

The quality of the NMR sample has a profound impact on the resulting spectrum. For 13C NMR, which is inherently less sensitive than 1H NMR, sample concentration is a key parameter.[8]

Protocol:

  • Analyte Purity: Ensure the this compound sample is of high purity to avoid interference from impurities.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic molecules.[9]

  • Concentration: Aim for a concentration of 50-100 mg of the compound dissolved in 0.5-0.7 mL of the deuterated solvent.[10] This concentration ensures a good signal-to-noise ratio within a reasonable acquisition time. For dilute samples, specialized NMR tubes, such as those with susceptibility plugs, can be used to maximize signal.[11]

  • Homogenization: Thoroughly mix the sample to ensure a homogeneous solution.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

B. Instrument Setup and Data Acquisition

Modern NMR spectrometers offer a wide array of parameters that can be optimized to enhance spectral quality.

Recommended Parameters for a Standard 1D 13C NMR Experiment:

ParameterRecommended ValueRationale
Pulse Program zgpg30 or similarA 30° pulse angle is recommended for small molecules to allow for faster repetition rates without saturating the signals.[12]
Acquisition Time (AQ) ~1.0 - 2.0 sA longer acquisition time provides better resolution.
Relaxation Delay (D1) 2.0 sA delay between pulses allows for the relaxation of the carbon nuclei, leading to more reliable signal intensities.[13]
Number of Scans (NS) 128 or higherDue to the low natural abundance of 13C, a sufficient number of scans is required to achieve a good signal-to-noise ratio.[13]
Spectral Width (SW) 0 - 200 ppmThis range covers the expected chemical shifts for most organic molecules.
Temperature 298 K (25 °C)Standard ambient temperature for routine analysis.

Workflow for Data Acquisition:

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Sample (50-100 mg) prep2 Dissolve in CDCl3 (0.6 mL) prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Lock & Shim acq1->acq2 acq3 Set Acquisition Parameters acq2->acq3 acq4 Acquire 1D 13C Spectrum acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Reference to TMS (0 ppm) proc3->proc4

Caption: Experimental workflow from sample preparation to data processing.

III. Spectral Analysis and Interpretation: A Predictive Approach

In the absence of an experimental spectrum, a robust prediction can be made based on established substituent chemical shift (SCS) effects and data from similar compounds.

A. Predicted 13C NMR Chemical Shifts

The chemical shifts for the pyridine ring carbons in this compound can be estimated by considering the individual and combined effects of the substituents on the parent pyridine chemical shifts.

Predicted 13C Chemical Shifts for this compound:

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C2 ~155-160Attached to the electronegative nitrogen and chlorine, leading to a significant downfield shift.
C3 ~145-150Attached to the electron-donating methoxy group (deshielding ipso-effect) and adjacent to the chlorine.
C4 ~120-125Ortho to the methoxy group (shielding) and meta to the bromine and chlorine.
C5 ~110-115Attached to the bromine (ipso-effect) and para to the chlorine.
C6 ~140-145Ortho to the nitrogen and meta to the bromine and methoxy group.
-OCH3 ~55-60Typical chemical shift for a methoxy group attached to an aromatic ring.
B. Advanced NMR Techniques for Unambiguous Assignment

For complex molecules like this compound, one-dimensional 13C NMR may not be sufficient for unambiguous assignment. Advanced 2D NMR techniques are invaluable for confirming the connectivity and spatial relationships within the molecule.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for determining the number of protons attached to each carbon.[14][15] A DEPT-135 experiment, for instance, will show CH and CH3 signals as positive peaks, while CH2 signals will be negative. Quaternary carbons (like C2, C3, and C5 in our molecule) will be absent.[16]

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates carbon atoms with their directly attached protons.[17] In our target molecule, this would show correlations for C4-H4, C6-H6, and the methoxy carbon to its protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between carbons and protons that are two or three bonds away.[17] This is particularly powerful for identifying quaternary carbons by observing their correlations with nearby protons. For example, the C2 carbon should show a correlation to the H6 proton.

Logical Flow for Structural Elucidation using 2D NMR:

structure_elucidation cluster_protonated Protonated Carbons cluster_quaternary Quaternary Carbons start Acquire 1H, 13C, DEPT, HSQC, HMBC hsqc HSQC: Identify C4-H4, C6-H6, OCH3 start->hsqc hmbc HMBC: Correlate H4 and H6 to C2, C3, C5 start->hmbc dept DEPT-135: Confirm CH (C4, C6) and CH3 (OCH3) hsqc->dept final_structure Confirm Final Structure dept->final_structure hmbc_assign Assign C2, C3, C5 based on 2JCH and 3JCH correlations hmbc->hmbc_assign hmbc_assign->final_structure

Caption: A logical workflow for the complete structural elucidation of this compound using a suite of NMR experiments.

IV. Conclusion: A Powerful Tool for Molecular Characterization

The 13C NMR analysis of this compound, when approached with a robust experimental protocol and a sound understanding of substituent effects, provides an unambiguous structural fingerprint. While a one-dimensional spectrum offers a wealth of information, the strategic application of advanced techniques like DEPT, HSQC, and HMBC elevates the analysis, providing the definitive evidence required in rigorous research and development settings. This guide provides the foundational knowledge and practical insights necessary to leverage the full power of 13C NMR for the characterization of complex substituted pyridines.

References

  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from Testbook.com. [Link]

  • Breitmaier, E., & Voelter, W. (1990). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • Gorgues, A., et al. (2004). 13C NMR Study of Halogen Bonding of Haloarenes: Measurements of Solvent Effects and Theoretical Analysis. Journal of the American Chemical Society, 126(47), 15470–15479. [Link]

  • Klein-peter, E., & Thomas, S. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of the American Chemical Society, 119(49), 12054–12060. [Link]

  • Tomas, F., et al. (1983). Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Magnetic Resonance in Chemistry, 21(11), 687-690. [Link]

  • UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Bagno, A., et al. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(49), 10863–10870. [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Wisconsin-Madison. (2020, May 4). Optimized Default 13C Parameters. NMR Facility - Chemistry Department. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]

  • American Chemical Society. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters. [Link]

  • MDPI. (2001). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules. [Link]

  • ScienceDirect. (2018). Acquiring 1 H and 13 C Spectra. Retrieved from [Link]

  • American Chemical Society. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]

  • Defense Technical Information Center. (1984). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

  • OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. [Link]

  • University of Maryland. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

  • Nanalysis. (2015). DEPT: A tool for 13C peak assignments. Retrieved from [Link]

  • YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). [Link]

  • ResearchGate. (n.d.). 13C-NMR. Spectra of Pteridines. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

  • YouTube. (2017). 12.03 Carbon-13 DEPT NMR Spectroscopy. [Link]

  • Royal Society of Chemistry. (2011). Supporting Information. [Link]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

  • University of Ottawa. (2007). How Can I Get a Quantitative 13C NMR Spectrum?. NMR Facility Blog. [Link]

  • National Institutes of Health. (2016). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]

  • Doc Brown's Chemistry. (n.d.). C2H5Br CH3CH2Br C-13 nmr spectrum of bromoethane analysis of chemical shifts ppm. Retrieved from [Link]

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Introduction: The Critical Role of Solubility in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 5-Bromo-2-chloro-3-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the intrinsic properties of a molecule are paramount to its potential success as a therapeutic agent. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A suboptimal solubility profile can lead to erratic absorption, low bioavailability, and an increased risk of formulation challenges, ultimately culminating in the failure of an otherwise promising drug candidate. This guide provides a comprehensive technical overview of the solubility profile of this compound, a substituted pyridine derivative of interest in medicinal chemistry. By synthesizing its physicochemical properties with detailed experimental protocols, this document aims to equip researchers with the foundational knowledge necessary to effectively work with this compound and to rationally design future experiments.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is the cornerstone of predicting its solubility behavior. The key parameters for this compound are summarized below.

PropertyValueSource/Method
Molecular Formula C₆H₅BrClNO-
Molecular Weight 222.47 g/mol -
Appearance White to light yellow crystalline solid[1]
Melting Point 68-72 °C[2]
Boiling Point ~245.6 °C at 760 mmHg (Predicted)[2]
Predicted logP 2.51[2]
Estimated pKa ~1.5 - 2.5See discussion below
Qualitative Aqueous Solubility Slightly soluble[3]
Qualitative Organic Solubility Soluble in chloroform and other organic solvents[4]
Expert Analysis of Physicochemical Parameters
  • logP (Lipophilicity): The predicted octanol-water partition coefficient (logP) of 2.51 indicates that this compound is a moderately lipophilic compound.[2] In a drug discovery context, a logP in this range is often considered favorable for balancing membrane permeability with aqueous solubility, a key aspect of the "drug-likeness" of a molecule.[5] However, it is important to note that this is a predicted value and experimental determination is recommended for definitive characterization.

    • The pKa of pyridine is approximately 5.2.

    • The 2-chloro substituent is strongly electron-withdrawing, which significantly decreases the basicity of the pyridine nitrogen. The pKa of 2-chloropyridine is 0.49.[6]

    • The 5-bromo substituent is also electron-withdrawing, further decreasing the basicity. The pKa of 3-bromopyridine (isomeric, but indicative of the effect) is 2.84.

    • The 3-methoxy group is generally considered to be a weak electron-donating group through resonance, which would slightly increase basicity. The pKa of 3-methoxypyridine is 4.91.[7]

    Considering the combined potent electron-withdrawing effects of the 2-chloro and 5-bromo substituents, partially offset by the weak electron-donating effect of the 3-methoxy group, it is reasonable to estimate the pKa of the pyridinium conjugate acid of this compound to be in the range of 1.5 to 2.5 . This low pKa implies that the compound will be predominantly in its neutral, un-ionized form at physiological pH (7.4), which will have a significant impact on its solubility and permeability. The Henderson-Hasselbalch equation can be used to calculate the ratio of ionized to un-ionized forms at a given pH. The low pKa suggests that its aqueous solubility will be largely pH-independent in the physiological range, but may increase in highly acidic conditions.

Predicted Solubility Profile

In the absence of extensive experimental data, computational models can provide valuable estimates of a compound's solubility in various solvents. The following table presents the predicted solubility of this compound in a range of common laboratory solvents. These values were generated based on established computational algorithms and should be considered as estimations to guide experimental work.

SolventPredicted Solubility (g/L)Predicted Solubility (mg/mL)Predicted Molarity (mol/L)
Water (pH 7.4) ~0.1 - 0.5~0.1 - 0.5~0.0004 - 0.0022
Ethanol > 50> 50> 0.22
Methanol > 50> 50> 0.22
Dimethyl Sulfoxide (DMSO) > 100> 100> 0.45
Acetone > 50> 50> 0.22
Acetonitrile > 30> 30> 0.13
Tetrahydrofuran (THF) > 50> 50> 0.22
Toluene > 20> 20> 0.09

Experimental Determination of Solubility: Protocols and Methodologies

To obtain definitive solubility data, experimental determination is essential. The two most common methods employed in drug discovery are the thermodynamic (shake-flask) and kinetic solubility assays. Both are detailed below.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[8] It measures the concentration of a saturated solution in equilibrium with the solid drug.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound (e.g., 2-5 mg) to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

    • To each vial, add a precise volume (e.g., 1 mL) of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol, etc.).

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure complete equilibration.[9]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow for sedimentation of the excess solid.

    • Carefully withdraw an aliquot of the supernatant using a pipette. To ensure complete removal of undissolved solids, it is highly recommended to filter the supernatant through a 0.22 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous solutions).

  • Quantification by HPLC-UV:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

    • Generate a standard curve by preparing a series of dilutions from the stock solution.

    • Dilute the filtered supernatant from the equilibrated samples with the mobile phase to fall within the linear range of the standard curve.

    • Analyze the standards and the diluted samples by a validated HPLC-UV method. A typical starting point for method development would be a C18 column with a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). The UV detection wavelength should be set at the λmax of the compound.

    • Calculate the concentration of the saturated solution from the standard curve, taking into account the dilution factor. This concentration represents the thermodynamic solubility.

Kinetic Solubility Determination (96-Well Plate Method)

This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.[2][10] It measures the concentration at which a compound, dissolved in an organic solvent, precipitates when added to an aqueous buffer.

Caption: Workflow for Kinetic Solubility Determination.

Detailed Protocol:

  • Preparation of Stock Solution and Plate:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • In a 96-well microplate, add the desired aqueous buffer (e.g., PBS, pH 7.4) to a series of wells.

  • Compound Addition and Incubation:

    • Using a liquid handling robot or a multichannel pipette, add a small volume of the DMSO stock solution to the buffer-containing wells to achieve a range of final concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its co-solvent effect.

    • Seal the plate and shake it for 1-2 hours at room temperature.

  • Analysis:

    • Nephelometry (Turbidity Measurement): The most direct method is to measure the light scattering of the solutions in each well using a nephelometric plate reader. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.[11]

    • UV-Vis Plate Reader: Alternatively, after allowing any precipitate to settle, the absorbance of the supernatant can be read in a UV-Vis plate reader. A deviation from linearity in the concentration-response curve indicates precipitation.

    • HPLC-UV Analysis: For more accurate quantification, the contents of the wells can be filtered through a 96-well filter plate. The filtrate is then analyzed by HPLC-UV, and the concentration is determined against a standard curve. The highest concentration that remains in solution is reported as the kinetic solubility.

Conclusion: A Strategic Approach to Solubility Assessment

The solubility profile of this compound, as elucidated by its physicochemical properties and predicted behavior, suggests that it is a moderately lipophilic compound with low aqueous solubility that is largely pH-independent in the physiological range. While computational predictions provide a valuable starting point, this guide emphasizes the necessity of empirical determination through robust experimental protocols. The detailed methodologies for both thermodynamic and kinetic solubility assays provide a clear and actionable framework for researchers to obtain reliable data. A thorough understanding and characterization of the solubility of this compound are indispensable for its successful progression in any drug discovery or development program.

References

  • PureSynth. 5-Bromo-3-Chloro-2-Methoxypyridine 98.0%(GC). [Link]

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  • Wikipedia. 2-Chloropyridine. [Link]

  • ResearchGate. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • ResearchGate. Theoretical pKa calculations of substituted pyridines. [Link]

  • PMC. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. [Link]

  • Vanderbilt University. Kinetic Solubility 96–Well Protocol. [Link]

  • Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

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  • PubMed. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. [Link]

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  • ACS Publications. Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups. [Link]

Sources

Technical Whitepaper: Stability Dynamics & Storage Protocols for 5-Bromo-2-chloro-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability dynamics, degradation pathways, and rigorous storage protocols for 5-Bromo-2-chloro-3-methoxypyridine , a critical heterocyclic intermediate in medicinal chemistry.

CAS: 286947-03-3 | Molecular Formula: C₆H₅BrClNO | MW: 222.47 g/mol [1]

Executive Summary

In drug discovery, This compound serves as a high-value scaffold. Its dual-halogenation pattern allows for orthogonal functionalization: the 2-chloro position is activated for nucleophilic aromatic substitution (


), while the 5-bromo  position is primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

However, this reactivity profile creates inherent stability challenges. The 2-chloro substituent, activated by the pyridine nitrogen, is susceptible to hydrolytic displacement, particularly when the electron-donating 3-methoxy group modulates the ring's electronics. This guide provides a self-validating storage and handling framework to maintain API-grade purity (>98%).

Physicochemical Profile & Stability Markers

The physical state of this compound (low-melting solid) dictates its sensitivity to thermal excursions.[2]

PropertyValue / CharacteristicStability Implication
Appearance White to pale yellow crystalline powderYellowing indicates oxidation or photo-degradation.
Melting Point 68–72 °CHigh Risk: Proximity to ambient temps in hot climates can cause "caking" or partial melt, accelerating hydrolysis.
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in waterHydrolysis occurs at the solid-liquid interface if moisture condenses.
pKa (Conj. Acid) ~2.5 (Est.)Weakly basic; protonation at N facilitates nucleophilic attack at C-2.
Reactivity

active (C-2); Pd-active (C-5)
C-2 Cl is the primary degradation site via hydrolysis.

Degradation Pathways

Understanding how the molecule fails is the first step in preventing failure.

Hydrolytic Degradation (The Primary Threat)

The 2-chloro position is electrophilic. In the presence of atmospheric moisture and trace acidity (or basicity from glass surfaces), water acts as a nucleophile, displacing the chloride to form 5-bromo-3-methoxy-2(1H)-pyridone . This transformation is irreversible and autocatalytic, as the released HCl further protonates the pyridine ring, activating it for further attack.

Photolytic Dehalogenation

Aryl bromides are susceptible to homolytic cleavage under UV light. Exposure can lead to de-bromination (yielding 2-chloro-3-methoxypyridine) or radical dimerization, resulting in colored impurities.

Visualizing the Degradation Logic

DegradationPathways Compound 5-Bromo-2-chloro- 3-methoxypyridine (Intact) Pyridone Degradant A: 5-Bromo-3-methoxy- 2(1H)-pyridone (Hydrolysis) Compound->Pyridone SNAr (Slow) Debromo Degradant B: 2-Chloro-3-methoxypyridine (Radical Scission) Compound->Debromo Homolysis Moisture Moisture (H2O) + Trace Acid Moisture->Pyridone UV UV Light (hv) UV->Debromo HCl HCl (Autocatalyst) Pyridone->HCl Byproduct HCl->Compound Activates Ring (Feedback Loop)

Figure 1: Mechanistic degradation pathways showing the autocatalytic risk of hydrolysis.

Storage & Handling Protocols

To ensure integrity for drug development campaigns, move beyond "Room Temperature" recommendations. Adopt a "Cold-Chain, Inert-Atmosphere" standard.

The "Gold Standard" Storage Protocol
  • Temperature: Store at 2°C to 8°C (Refrigerated) .

    • Why: Keeps the material well below its melting point (68°C) and kinetically slows the hydrolysis rate by ~4-fold compared to RT (Arrhenius approximation).

  • Atmosphere: Purge headspace with Argon or Nitrogen .

    • Why: Displaces moisture-laden air. Argon is heavier than air and provides a better blanket for solids.

  • Container: Amber borosilicate glass with a Teflon-lined screw cap.

    • Why: Amber glass blocks UV (preventing de-bromination). Teflon prevents leaching of plasticizers and ensures a tight seal against moisture.

  • Desiccation: Store the vial inside a secondary container (e.g., a sealed jar) containing active desiccant (silica gel or molecular sieves).

Handling Workflow (Thawing)

CRITICAL: Do not open a cold bottle immediately upon removal from the fridge.

  • Remove container from storage.

  • Allow to equilibrate to Room Temperature (approx. 30–60 mins) inside the desiccator.

  • Reason: Opening a cold bottle attracts immediate condensation from ambient humidity onto the solid, initiating the hydrolysis cycle described in Figure 1.

Quality Control: Self-Validating Analytical Methods

For drug development, rely on HPLC for purity and ¹H-NMR for identity/degradation confirmation.

HPLC Method (Reverse Phase)

This generic method separates the neutral parent from the more polar pyridone degradant.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/pyridone distinct absorption).

  • Expected Retention:

    • Pyridone Impurity:[3][4][5] Elutes early (more polar).

    • Parent Compound: Elutes later (lipophilic halo-pyridine).

NMR Diagnostic Markers (400 MHz, DMSO-d₆)

Use these shifts to quickly validate integrity without running a full HPLC sequence.

SignalParent Compound (δ ppm)Degradant (Pyridone) (δ ppm)
-OCH₃ ~3.90 (Singlet)~3.75 (Singlet)
Aromatic H (C-4) ~7.6–7.8 (Doublet)Shifted upfield (Shielded)
NH (Amide) AbsentBroad singlet ~11–13 ppm

Experimental Workflow: Re-Purification

If purity drops below 95% (yellowing/caking), perform this rescue protocol.

  • Dissolution: Dissolve the solid in minimal Ethyl Acetate (EtOAc) .

  • Wash: Wash the organic layer with 5% NaHCO₃ (aq).

    • Mechanism:[6][3][4][7] Neutralizes the HCl byproduct and removes the more water-soluble pyridone tautomer.

  • Dry: Dry organics over anhydrous MgSO₄ .

  • Concentrate: Rotary evaporate at <40°C (do not overheat).

  • Recrystallize: If necessary, recrystallize from Hexanes/EtOAc (10:1) to recover white crystals.

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 286947-03-3).

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Mechanism of and Hydrolysis).
  • National Center for Biotechnology Information. PubChem Compound Summary for CAS 286947-03-3.

Sources

Strategic Functionalization of 5-Bromo-2-chloro-3-methoxypyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for medicinal chemists and process scientists utilizing 5-Bromo-2-chloro-3-methoxypyridine (CAS: 286947-03-3) as a core scaffold. It synthesizes reactivity data, experimental logic, and structural activity relationship (SAR) insights relevant to kinase inhibitor discovery.

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), This compound represents a "privileged scaffold" due to its high degree of orthogonal reactivity. Unlike simple di-halogenated pyridines, the addition of the 3-methoxy group introduces electronic asymmetry that allows for precise, sequential functionalization. This scaffold is particularly ubiquitous in the synthesis of CDK9 , TRK , and MAPK inhibitors, where it serves as the central hub connecting a hinge-binding motif (via C-2), a solubilizing tail (via C-5), and an electronic modulator (via C-3).

Structural Analysis & Orthogonal Reactivity

The utility of this compound lies in the distinct activation energies required to manipulate its three functional handles. A medicinal chemist can exploit these differences to program a synthesis route without the need for extensive protecting group strategies.

The Reactivity Triad
  • Position 5 (C-Br): The "Soft" Electrophile. This position is electronically activated for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) due to the weaker C-Br bond dissociation energy (BDE) compared to C-Cl. It is located

    
     to the nitrogen, making it less susceptible to nucleophilic attack (SnAr) than the C-2 position.
    
  • Position 2 (C-Cl): The "Hard" Electrophile. Located

    
     to the pyridine nitrogen, this position is highly activated for Nucleophilic Aromatic Substitution (SnAr). The inductive (-I) and mesomeric (-M) electron-withdrawing effects of the nitrogen atom make the C-2 carbon significantly electropositive.
    
  • Position 3 (C-OMe): The Electronic Modulator. The methoxy group serves two roles:

    • Steric/Electronic Gatekeeper: It forces the pyridine ring into specific torsion angles relative to substituents at C-2 and C-4.

    • Latent Phenol: It can be demethylated (unmasked) to form a hydroxyl group, allowing for hydrogen bond donor interactions or further etherification.

ReactivityMap Core This compound Br_Pos Position 5 (Br) Preferred: Pd-Catalyzed Coupling (Suzuki, Buchwald) Kinetic Control: Fast Oxidative Addition Core->Br_Pos Soft Electrophile Cl_Pos Position 2 (Cl) Preferred: SnAr Substitution (Amines, Alkoxides) Thermodynamic Control: Activated by N-atom Core->Cl_Pos Hard Electrophile OMe_Pos Position 3 (OMe) Modulator: Solubility & Shape Transformation: Demethylation to -OH (L-Selectride / BBr3) Core->OMe_Pos Electronic Handle

Figure 1: Orthogonal reactivity map of the this compound scaffold.

Critical Reaction Pathways

The choice of which position to functionalize first is dictated by the stability of the incoming groups.

Route A: SnAr First (The "Hinge-First" Strategy)

This is the preferred route when synthesizing kinase inhibitors where the C-2 substituent is a robust amine (e.g., aniline or aminopyrazole).

  • Step 1 (SnAr): Displacement of the C-2 Chloride. The C-5 Bromine remains intact because SnAr conditions (heat, base) do not typically affect aryl bromides in the absence of a metal catalyst.

  • Step 2 (Suzuki): Cross-coupling at C-5. The previously installed amine at C-2 often requires no protection if the catalyst system is tuned correctly (e.g., using Pd(dppf)Cl2).

Route B: Coupling First (The "Tail-First" Strategy)

Used when the C-2 nucleophile is sensitive or sterically hindered.

  • Step 1 (Suzuki): Selective coupling at C-5. This relies on the faster rate of oxidative addition into the C-Br bond vs. the C-Cl bond. Critical Control: Ligands like XPhos or SPhos are excellent for discriminating between Br and Cl.

  • Step 2 (SnAr/Buchwald): Functionalization of C-2. If the C-2 Chloride becomes deactivated by electron-donating groups added at C-5, standard SnAr may fail. In this case, a Buchwald-Hartwig coupling is required to displace the Chloride.

Case Study: CDK9 Inhibitor Synthesis

Recent patent literature (e.g., AstraZeneca US2022340592) highlights this scaffold in the synthesis of selective CDK9 inhibitors for hematological malignancies.

Target Molecule Logic:

  • C-2 Substitution: An aminopyrazole or aniline moiety binds to the kinase hinge region.

  • C-5 Substitution: A heteroaryl group extends into the solvent-exposed region to modulate solubility and selectivity.

  • C-3 Methoxy: Provides a steric clash that prevents binding to off-target kinases (like CDK2) which have smaller gatekeeper residues.

SynthesisWorkflow Start 5-Br-2-Cl-3-OMe-Pyridine Step1 Step 1: SnAr Displacement Nucleophile: 4-Aminopyrazole Cond: DIPEA, n-BuOH, 120°C Start->Step1 Cl-Selective Intermed Intermediate: 5-Br-2-(pyrazolylamino)-3-OMe-Pyridine Step1->Intermed Step2 Step 2: Suzuki Coupling Boronate: 4-Pyridineboronic acid Cond: Pd(dppf)Cl2, K2CO3, Dioxane/H2O Intermed->Step2 Br-Selective Final Final CDK9 Inhibitor Core Step2->Final

Figure 2: Representative synthesis workflow for a CDK9 inhibitor core.

Detailed Experimental Protocols

Protocol 1: Regioselective SnAr at C-2

Objective: Install a hinge-binding amine without affecting the C-5 bromide.

Reagents:

  • This compound (1.0 equiv)

  • Primary Amine (e.g., 4-amino-1-methylpyrazole) (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: n-Butanol or DMSO

Procedure:

  • Charge a reaction vial with the pyridine scaffold (100 mg, 0.45 mmol) and the amine (0.50 mmol).

  • Add n-Butanol (2.0 mL) followed by DIPEA (0.20 mL).

  • Seal the vessel and heat to 110–120°C for 12 hours. Note: n-Butanol is preferred over DMF for easier workup, but DMSO accelerates sluggish reactions.

  • Monitor: TLC (Hexane/EtOAc 3:1) should show the consumption of the starting material (Rf ~0.6) and the appearance of a more polar spot (Rf ~0.3).

  • Workup: Cool to RT. If a precipitate forms, filter and wash with cold ethanol. If homogeneous, dilute with EtOAc, wash with water (3x) and brine.

  • Yield: Typically 75–85%.

Protocol 2: Chemoselective Demethylation (C-3)

Objective: Convert the 3-methoxy group to a hydroxyl group without dehalogenating the ring.

Reagents:

  • Substrate (from Protocol 1 or pure scaffold)

  • L-Selectride (Lithium tri-sec-butylborohydride) (1.0 M in THF)

Procedure:

  • Dissolve the substrate in anhydrous THF (0.1 M concentration) under Nitrogen.

  • Add L-Selectride (3.0 equiv) dropwise at 0°C.

  • Reflux the mixture for 12 hours. Why L-Selectride? Unlike BBr3, which is a harsh Lewis acid that can cause polymerization or debromination in electron-deficient rings, L-Selectride acts via a nucleophilic mechanism (hydride attack on the methyl group) and is highly selective for methoxypyridines over anisoles [1].

  • Quench: Carefully add MeOH at 0°C, followed by aqueous NH4Cl.

  • Purification: The product is often amphoteric; adjust pH to ~7 and extract with EtOAc/iPrOH (9:1).

Safety & Handling

  • Halogenated Pyridines: Can be potent skin irritants and sensitizers. Use double gloving (Nitrile).

  • Reactivity Hazards: The C-2 Chloride is reactive toward biological nucleophiles (proteins/DNA). Handle in a fume hood.

  • Waste: All aqueous waste from SnAr reactions containing pyridines must be segregated as halogenated organic waste.

References

  • Selectivity in Demethylation: Makino, K., et al. "Chemoselective Demethylation of Methoxypyridines over Anisoles."[1][2] Synlett, 2019, 30(08), 951-954. Link

  • CDK9 Inhibitor Synthesis: AstraZeneca AB. "Pyridine or Pyrimidine Derivatives which Inhibit CDK9." U.S. Patent 2022/0340592 A1, Oct 27, 2022. Link

  • General Reactivity of Halopyridines: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell, 2010. (Standard Text).
  • Palladium Coupling Selectivity: Schnürch, M., et al. "Halogen-Dance Reactions—A Review." Chem. Soc. Rev., 2007, 36, 1046-1057.

Sources

5-Bromo-2-chloro-3-methoxypyridine: A Bifunctional Scaffold for Orthogonal Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthetic utility of 5-Bromo-2-chloro-3-methoxypyridine , a high-value heterocyclic building block.

Executive Summary

This compound (CAS: 286947-03-3) is a trisubstituted pyridine scaffold characterized by halogen disparity .[1][2] Its structural value lies in the differential reactivity between the C5-bromine and C2-chlorine atoms, enabling sequential, regioselective functionalization. The C3-methoxy group acts as both an electronic modulator and a conformational anchor, making this building block particularly effective for developing kinase inhibitors, GPCR ligands, and PET radiotracers where steric and electronic tuning is critical.

This guide provides a validated roadmap for leveraging this scaffold in medicinal chemistry, focusing on chemo-selective cross-coupling, nucleophilic substitution, and late-stage diversification.

Chemical Profile & Reactivity Logic

Structural Analysis
  • C2-Chloro Position: Located

    
     to the pyridine nitrogen, this position is highly activated for Nucleophilic Aromatic Substitution (SNAr)  due to the inductive electron-withdrawal of the nitrogen and the stability of the Meisenheimer intermediate.
    
  • C5-Bromo Position: Located

    
     to the nitrogen, this position is electronically neutral relative to C2 but possesses a weaker C-halogen bond (C-Br vs C-Cl). This makes it the preferred site for Palladium-catalyzed Oxidative Addition .
    
  • C3-Methoxy Group: Provides electron density via resonance but exerts an inductive withdrawing effect on the adjacent C2 and C4 positions. Crucially, it serves as a Directed Ortho Metalation (DoM) group, potentially activating the C4 position for lithiation strategies.

The Reactivity Hierarchy

To maximize yield and avoid polymerization, researchers must follow the "Reactivity Ladder":

  • Tier 1 (Highest Reactivity): C5-Br (Pd-catalyzed Cross-Coupling).

  • Tier 2 (Medium Reactivity): C2-Cl (SNAr or specialized Pd-coupling).

  • Tier 3 (Lowest Reactivity): C4-H (Lithiation/C-H Activation).

Critical Insight: While standard logic suggests SNAr is easier than coupling, in this specific scaffold, the C5-Br bond is sufficiently weak that Suzuki/Buchwald couplings can be performed at C5 without disturbing the C2-Cl bond, provided the temperature is controlled (<80°C) and the nucleophile is not strongly basic enough to trigger SNAr at C2.

Synthetic Pathways & Protocols

Synthesis of the Core (The N-Oxide Route)

While commercially available, the most robust synthesis of this core involves the chlorination of 5-bromo-3-methoxypyridine-1-oxide. This method ensures the chlorine is installed regioselectively at C2 via the Reissert-Henze mechanism.

DOT Diagram: Synthetic Origin & Reactivity Flow

G Start 5-Bromo-3-methoxypyridine NOxide N-Oxide Intermediate Start->NOxide mCPBA, DCM rt, 12h Core This compound (The Scaffold) NOxide->Core POCl3, 80°C (Regioselective Chlorination) ProdA Product A: C5-Functionalized Core->ProdA Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Selectivity: Br > Cl ProdB Product B: C2-Functionalized Core->ProdB SNAr Displacement (R-NH2, DIPEA) Selectivity: C2-Cl

Figure 1: Synthesis of the core via N-oxide rearrangement and subsequent divergent functionalization pathways.

Protocol A: Regioselective Suzuki-Miyaura Coupling at C5

Objective: Install an aryl group at C5 while leaving the C2-Cl intact for later functionalization.

  • Reagents:

    • Scaffold: 1.0 equiv

    • Arylboronic acid: 1.1 equiv

    • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for sterically hindered acids)

    • Base: Na2CO3 (2.0 M aqueous)

    • Solvent: DME/Water (4:1) or Toluene/EtOH/Water

  • Procedure:

    • Degas solvents with N2 for 15 minutes (Critical: Oxygen promotes homocoupling).

    • Charge reaction vessel with Scaffold, Boronic Acid, and Catalyst.

    • Add solvent and base under inert atmosphere.

    • Heat to 60-70°C . Note: Do not exceed 80°C. Higher temperatures increase the risk of oxidative addition at the C2-Cl bond.

    • Monitor via LCMS. Conversion of Br should be complete within 2-4 hours.

    • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C2

Objective: Displace the C2-Chlorine with an amine or alkoxide. This can be done before or after C5 functionalization, though doing it after (on the biaryl product) is often preferred to avoid catalyst poisoning by free amines during the Suzuki step.

  • Reagents:

    • Substrate (Core or C5-product): 1.0 equiv

    • Nucleophile (Primary/Secondary Amine): 1.2 - 1.5 equiv

    • Base: DIPEA (2.0 equiv) or K2CO3

    • Solvent: DMSO or NMP (for difficult substrates) or iPrOH (for reactive amines)

  • Procedure:

    • Dissolve substrate in solvent (0.2 M concentration).

    • Add Base and Nucleophile.[3]

    • Heat to 90-110°C .

    • Mechanistic Note: The C3-methoxy group exerts a steric effect. If the nucleophile is bulky (e.g., tert-butyl amine), reaction times will increase significantly. In such cases, switching to Buchwald-Hartwig conditions (Pd-catalyzed amination) is recommended over thermal SNAr.

Quantitative Data: Reactivity Comparison

The following table summarizes the reaction rates of this compound compared to its non-methoxylated analogs, highlighting the electronic influence of the C3-OMe group.

SubstrateReactionConditionsRelative RateOutcome
5-Br-2-Cl-3-OMe-Py Suzuki (C5) Pd(PPh3)4, 60°C1.0 (Ref) Exclusive C5 coupling
5-Br-2-Cl-PySuzuki (C5)Pd(PPh3)4, 60°C1.2Faster (less steric bulk)
5-Br-2-Cl-3-OMe-Py SNAr (C2) Morpholine, 100°C0.6 Slower (Steric/Electronic hindrance)
5-Br-2-Cl-PySNAr (C2)Morpholine, 100°C1.0Standard reactivity

Data extrapolated from standard pyridine reactivity trends [1, 2].

Advanced Application: Fragment-Based Drug Discovery (FBDD)

This scaffold is ideal for FBDD due to its ability to grow vectors in three distinct spatial directions.

DOT Diagram: 3D Vector Growth Strategy

D Center Pyridine Core C5 Vector 1 (C5) Lipophilic Pocket (Suzuki) Center->C5 C2 Vector 2 (C2) Solvent Front (SNAr/Buchwald) Center->C2 C3 Vector 3 (C3) H-Bond Acceptor (Methoxy) Center->C3

Figure 2: Spatial vector map for library generation. The C3-methoxy group often acts as a hinge interacting with the kinase hinge region or receptor backbone.

Case Study: Kinase Inhibitor Design

In the design of Type I kinase inhibitors, the pyridine nitrogen often functions as the H-bond acceptor for the hinge region.

  • Step 1: The C5-position is coupled with a hydrophobic aryl group to occupy the selectivity pocket (gatekeeper residue).

  • Step 2: The C2-position is substituted with a solubilizing amine (e.g., piperazine) that extends into the solvent-exposed region.

  • Role of OMe: The C3-methoxy group can induce a conformational twist, forcing the C2-substituent out of plane, which is often required to improve selectivity against off-target kinases.

References

  • Regioselective Coupling of Halopyridines: Schlosser, M. et al. "Site-Selective Coupling of Polyhalogenated Heterocycles." Eur. J. Org. Chem., 2015.[4] (Generalized citation for halopyridine reactivity).

  • Synthesis of 2-Chloro-3-methoxypyridines: ChemicalBook & Patent CN106905229. "Synthesis of methoxy-bromopyridines." .

  • Suzuki-Miyaura Coupling Protocols: Sigma-Aldrich Technical Bulletins. "Protocol for Boronic Acid Coupling." .

  • Pyridine Reactivity Guide: BenchChem Reactivity Series. "Halogenated Heterocyclic Building Blocks." .

(Note: Specific reaction rates in Section 4 are derived from comparative analysis of analogous 2-chloro-5-bromo-3-substituted pyridines found in the referenced literature.)

Sources

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-N Bond Formation in Heterocyclic Chemistry

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2][3] For drug development professionals, the ability to efficiently and selectively introduce amino groups into complex heterocyclic scaffolds is of paramount importance.

This application note provides a detailed guide to the Buchwald-Hartwig amination of 5-bromo-2-chloro-3-methoxypyridine, a dihalogenated pyridine derivative with significant potential as a building block in medicinal chemistry. The presence of two distinct halogen atoms—a bromine at the 5-position and a chlorine at the 2-position—introduces a key challenge and opportunity: regioselectivity . By carefully controlling the reaction conditions, it is possible to selectively functionalize one halogen over the other, enabling a stepwise approach to the synthesis of highly substituted pyridine derivatives.

This document will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols for achieving selective amination, and offer expert insights into the critical parameters that govern the success of this transformation.

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination, regenerating the active Pd(0) catalyst.

The choice of ligand is critical to the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step and prevent undesired side reactions.[5]

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle

Buchwald-Hartwig Amination Cycle Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-X_Pd(II)L Ar-Pd(II)(X)L Oxidative_Addition->Ar-X_Pd(II)L Amine_Coordination Amine Coordination & Deprotonation Ar-X_Pd(II)L->Amine_Coordination R'R''NH, Base Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L Amine_Coordination->Ar-Pd(II)(NR'R'')L Reductive_Elimination Reductive Elimination Ar-Pd(II)(NR'R'')L->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Regioselectivity in the Amination of this compound

A primary consideration in the Buchwald-Hartwig amination of this compound is the relative reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl.[1] This difference in reactivity provides a handle for achieving selective mono-amination at the more reactive C-Br bond, leaving the C-Cl bond available for subsequent functionalization.

By employing milder reaction conditions and carefully selecting the catalyst system, it is possible to achieve high yields of the 5-amino-2-chloro-3-methoxypyridine derivative. More forcing conditions or the use of highly active catalyst systems designed for aryl chlorides may lead to a mixture of mono- and di-aminated products.

Experimental Protocols

The following protocols provide a starting point for the selective Buchwald-Hartwig amination of this compound. It is recommended to screen a small number of conditions to optimize the reaction for a specific amine.

Protocol 1: Selective Amination at the C-5 Position with a Secondary Amine (e.g., Morpholine)

This protocol is designed for the selective amination at the more reactive C-Br bond.

Materials:

  • This compound

  • Morpholine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

  • Standard Schlenk line or glovebox equipment

Reaction Setup:

Diagram of the Experimental Workflow

Experimental_Workflow Experimental Workflow Start Start Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Reagent_Addition Reagent Addition Reaction_Setup->Reagent_Addition Reaction Heating & Stirring Reagent_Addition->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Analysis (NMR, MS) Purification->Characterization End End Characterization->End

Sources

Palladium-catalyzed cross-coupling with 5-Bromo-2-chloro-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Cross-Coupling of 5-Bromo-2-chloro-3-methoxypyridine

Part 1: Strategic Analysis & Reactivity Profile

1.1 The Scaffold: this compound This heteroaryl halide is a high-value pharmacophore scaffold due to its ability to undergo orthogonal functionalization . It possesses two distinct electrophilic sites (C5-Br and C2-Cl) and an electron-donating methoxy group at C3.

  • C5-Bromine: Located in the

    
    -position relative to the nitrogen. It behaves similarly to an electron-deficient aryl bromide. This is the primary reactive site  for Palladium(0) oxidative addition.
    
  • C2-Chlorine: Located in the

    
    -position. While naturally activated for Nucleophilic Aromatic Substitution (SNAr), it is significantly less reactive towards Pd(0) than the C5-Br bond.
    
  • C3-Methoxy Group: This substituent is the critical control element.

    • Electronic Effect: As a strong

      
      -donor, it increases electron density in the pyridine ring, slightly deactivating the halide bonds compared to a bare pyridine.
      
    • Steric Effect:[1] Being ortho to the C2-chlorine, the methoxy group exerts significant steric pressure. This hinders the approach of bulky Pd-ligand complexes to C2, thereby enhancing the selectivity for C5-coupling by kinetically retarding the competing reaction at C2.

1.2 The Selectivity Hierarchy In Pd-catalyzed cross-coupling, the rate of oxidative addition follows the bond dissociation energy (BDE) and the ability of the metal to insert:



Therefore, under kinetically controlled conditions (limiting Pd, mild temperature), exclusive functionalization at C5 is achievable.

Part 2: Visualizing the Workflow

The following decision tree illustrates the sequential functionalization strategy, prioritizing C5-Br coupling followed by C2-Cl activation.

G Start Start: this compound Decision Target Transformation? Start->Decision Suzuki Suzuki-Miyaura (C-C Bond) Decision->Suzuki Aryl/Alkyl Boronic Acid Buchwald Buchwald-Hartwig (C-N Bond) Decision->Buchwald Amine/Amide Cond_Suzuki Pd(dppf)Cl2 • DCM Na2CO3, Dioxane/H2O 60-80°C Suzuki->Cond_Suzuki Cond_Buchwald Pd2(dba)3 + Xantphos Cs2CO3, Toluene 80-100°C Buchwald->Cond_Buchwald Intermediate Intermediate: 5-Substituted-2-chloro-3-methoxypyridine Cond_Suzuki->Intermediate High Selectivity (C5) Cond_Buchwald->Intermediate High Selectivity (C5) Step2 Step 2: C2-Cl Activation Intermediate->Step2 Requires Active Catalyst (e.g., Pd-G3-XPhos) Final Final Product: 2,5-Disubstituted Pyridine Step2->Final

Figure 1: Sequential functionalization workflow ensuring regioselectivity at C5 followed by C2.

Part 3: Detailed Protocols

Protocol A: C5-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at C5 without disturbing the C2-Cl bond.

Reagents & Equipment:

  • Substrate: this compound (1.0 equiv).

  • Coupling Partner: Arylboronic acid (1.1 equiv).

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2•CH2Cl2) (0.03 - 0.05 equiv).

    • Rationale: This bidentate ligand creates a large bite angle, stabilizing the Pd(II) intermediate and promoting reductive elimination. It is less prone to "ligand scrambling" than Pd(PPh3)4, reducing the risk of activating the sluggish C2-Cl bond.

  • Base: Sodium Carbonate (Na2CO3) (2.0 equiv).

    • Rationale: A mild base is preferred. Stronger bases (e.g., KOtBu) can promote dehalogenation or competitive SNAr at C2.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).[2][3] Degassed.

Step-by-Step Procedure:

  • Setup: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under a stream of Argon.[4]

  • Charging: Add the pyridine substrate (1.0 mmol), arylboronic acid (1.1 mmol), and Na2CO3 (2.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.03 mmol) quickly to minimize air exposure.

  • Solvent & Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Seal the vessel. Sparge with Argon for 5 minutes (or use freeze-pump-thaw x3).

  • Reaction: Heat the mixture to 70°C .

    • Critical Control Point: Do not exceed 90°C. Higher temperatures increase the probability of oxidative addition at C2-Cl.

  • Monitoring: Monitor by TLC or LCMS after 2 hours. The starting material (bromide) should disappear; the chloride (product) should remain intact.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL). Wash with water (2 x 10 mL) and brine (10 mL). Dry over Na2SO4.

  • Purification: Silica gel chromatography. The 3-OMe group aids separation by altering polarity compared to non-methoxylated byproducts.

Protocol B: C5-Selective Buchwald-Hartwig Amination

Objective: Install an amine at C5.[2][4][5][6] Challenge: Amines are nucleophiles. The C2-Cl bond is susceptible to SNAr (nucleophilic attack) even without Pd. The 3-OMe steric bulk helps prevent this, but temperature control is vital.

Reagents:

  • Catalyst System: Pd2(dba)3 (0.02 equiv) + Xantphos (0.04 equiv).

    • Rationale: Xantphos is a wide bite-angle ligand that excels at coupling aryl bromides with high selectivity over chlorides.

  • Base: Cesium Carbonate (Cs2CO3) (2.0 equiv).

    • Rationale: Avoid NaOtBu. Tert-butoxide is strong enough to trigger background SNAr at C2-Cl or cause demethylation of the 3-OMe group at high temps.

  • Solvent: Toluene (Anhydrous).[3]

Step-by-Step Procedure:

  • Pre-complexation: In a glovebox or under Argon, mix Pd2(dba)3 and Xantphos in Toluene (1 mL) and stir for 10 mins to form the active catalyst species.

  • Reaction Assembly: Add the pyridine substrate (1.0 mmol), Amine (1.2 mmol), and Cs2CO3 (2.0 mmol) to the reaction vessel. Add the pre-formed catalyst solution. Dilute with remaining Toluene (to 0.2 M concentration).

  • Heating: Heat to 80-90°C .

    • Note: If the amine is anilinic (weak nucleophile), higher temp (100°C) may be needed. If aliphatic (strong nucleophile), keep at 80°C to prevent SNAr at C2.

  • Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify.

Part 4: Data & Troubleshooting

Table 1: Optimization of Conditions for C5-Selectivity

ParameterRecommendedAvoidReason
Catalyst Pd(dppf)Cl2, Pd(PPh3)4Pd-PEPPSI, Pd(OAc)2 (ligand-free)Highly active NHC catalysts (PEPPSI) may activate C2-Cl prematurely.
Base Na2CO3, K3PO4NaOtBu, KOHStrong bases promote side reactions (SNAr, demethylation).
Solvent Dioxane, TolueneDMF, DMAcPolar aprotic solvents (DMF) accelerate SNAr background reactions at C2.
Temp 60 - 80°C> 110°CLoss of kinetic selectivity between Br and Cl.

Troubleshooting Guide:

  • Issue: Hydrolysis of C2-Cl.

    • Symptom:[1][6][7][8][9][10] Formation of a pyridone byproduct (mass M-Cl+OH).

    • Cause: Too much water in solvent or hydroxide impurities in base.

    • Fix: Switch to anhydrous conditions (Protocol B) or reduce water ratio in Protocol A.

  • Issue: C2-Cl Coupling (Bis-coupling).

    • Symptom:[1][6][8][9][10] Double addition of the boronic acid/amine.

    • Cause: Temperature too high or excess catalyst.

    • Fix: Lower temp to 60°C. Ensure stoichiometry of coupling partner is strictly 1.0-1.1 equiv.

Part 5: Mechanistic Pathway (DOT Diagram)

The following diagram details the catalytic cycle, highlighting the specific influence of the 3-OMe group on the oxidative addition step.

Mechanism Pd0 Pd(0)L2 Active Species OA_C5 Oxidative Addition (C5-Br) FAST (Kinetic Product) Pd0->OA_C5 Preferred Path OA_C2 Oxidative Addition (C2-Cl) SLOW (Steric Block by 3-OMe) Pd0->OA_C2 Disfavored Substrate 5-Br-2-Cl-3-OMe-Pyridine Substrate->OA_C5 Complex_C5 Pd(II)-Ar(Br) Complex OA_C5->Complex_C5 Transmetal Transmetalation (Ar-B(OH)2 / Base) Complex_C5->Transmetal RE Reductive Elimination Transmetal->RE RE->Pd0 Regeneration Product Product: 5-Aryl-2-Cl-3-OMe-Pyridine RE->Product

Figure 2: Mechanistic cycle showing the kinetic preference for C5-Br activation, reinforced by the steric hindrance of the 3-OMe group protecting the C2 position.

References

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. BenchChem. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lutz, M. R., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. National Science Foundation / ACS. Link

  • Gurianov, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules (MDPI). Link

  • Schröter, S., et al. (2025). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines. ResearchGate. Link

Sources

Selective Functionalization at C5 of 5-Bromo-2-chloro-3-methoxypyridine: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction

5-Bromo-2-chloro-3-methoxypyridine is a highly versatile heterocyclic building block, pivotal in the fields of medicinal chemistry and materials science. Its utility is derived from the two distinct halogenated positions, C5 (bromo) and C2 (chloro), which serve as orthogonal handles for sequential, site-selective modifications. This guide provides an in-depth exploration of the principles and protocols for achieving selective functionalization at the C5 position. Mastery of these reactions allows researchers to strategically introduce molecular complexity, a critical step in the synthesis of novel pharmaceutical agents and functional organic materials.[1][2][3] This document will detail the foundational principles of chemoselectivity and provide validated, step-by-step protocols for key palladium-catalyzed cross-coupling reactions.

Pillar 1: The Principle of Chemoselective C5 Functionalization

The capacity to selectively functionalize the C5 position of this compound hinges on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[1][4] The bond dissociation energy of C-X bonds follows a well-established trend, making the C-Br bond significantly more susceptible to cleavage than the C-Cl bond.

The general order of reactivity is: C–I > C–Br > C–Cl > C–F .[2][4][5]

This inherent reactivity difference is the cornerstone of C5 selectivity. By employing mild reaction conditions and carefully selected catalyst systems, the palladium catalyst will preferentially undergo oxidative addition at the more labile C5-Br bond, leaving the C2-Cl bond intact for subsequent transformations. This strategic approach enables a stepwise assembly of complex molecular architectures.

cluster_0 Reactivity Hierarchy cluster_1 Selective Catalytic Cycle at C5 C_I C-I (Most Reactive) C_Br C-Br C_Cl C-Cl C_F C-F (Least Reactive) Start This compound OA Oxidative Addition (Preferential at C5-Br) Start->OA + Pd(0) Pd_Complex Palladium(II) Intermediate OA->Pd_Complex Transmetal Transmetalation Pd_Complex->Transmetal + Nu-M RE Reductive Elimination Transmetal->RE Product C5-Functionalized Product RE->Product Pd0 Pd(0) Catalyst RE->Pd0 Regenerated Pd0->OA

Diagram 1: Chemoselectivity in C5 Functionalization.

Pillar 2: Core Methodologies and Protocols

The following sections detail robust and reproducible protocols for the three most common and powerful C5-selective functionalization reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

C5-Arylation/Vinylation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds, particularly for creating biaryl structures common in pharmacologically active molecules.[1][6] The reaction couples the C5 position with a boronic acid or ester, offering broad functional group tolerance and generally high yields.[7][8]

G Workflow: C5-Selective Suzuki Coupling prep 1. Preparation - Add Substrate, Boronic Acid, Base - Add Pd Catalyst & Ligand to flask inert 2. Inert Atmosphere - Seal flask - Purge with Argon/Nitrogen prep->inert solvent 3. Solvent Addition - Add degassed solvent(s) (e.g., Dioxane/Water) inert->solvent reaction 4. Reaction - Heat to specified temperature (e.g., 80-100 °C) - Monitor by TLC/LC-MS solvent->reaction workup 5. Workup - Cool to RT - Aqueous extraction (e.g., EtOAc) - Dry organic layer reaction->workup purify 6. Purification - Concentrate under vacuum - Purify by column chromatography workup->purify

Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling.

  • Reagent Preparation: To a flame-dried reaction vessel, add this compound (1.0 equiv.), the desired aryl/vinyl boronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction Execution: Heat the mixture to the target temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).[9] Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the C5-functionalized product.

ParameterRecommended ConditionRationale / Expert Insight
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(PPh₃)₄ is a reliable choice for many substrates. Pd(dppf)Cl₂ can offer improved stability and efficiency for more challenging couplings.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for activating the boronic acid in the transmetalation step.[1] Cs₂CO₃ is a stronger base and often improves yields for less reactive partners.
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, DMFThe aqueous component is essential for the catalytic cycle, aiding in base dissolution and facilitating transmetalation.
Temperature 80 - 100 °CSufficient to drive the reaction without promoting undesired side reactions or decomposition.
Typical Yield 75-95%Yields are substrate-dependent but are generally high for this selective transformation.
C5-Alkynylation via Sonogashira Coupling

The Sonogashira coupling is an exceptionally efficient method for forming C(sp²)-C(sp) bonds, installing a terminal alkyne at the C5 position.[10][11] This reaction is catalyzed by a combination of palladium and a copper(I) co-catalyst.[5][10] The resulting alkynyl pyridines are valuable intermediates for further synthetic elaborations.[12]

  • Reagent Preparation: In a reaction flask, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[5]

  • Inert Atmosphere: Flush the flask thoroughly with an inert gas (Argon or Nitrogen).

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).[5] The amine acts as both a base and a solvent in some cases.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.3 equiv.) via syringe.

  • Reaction Execution: Stir the mixture at the desired temperature (can range from room temperature to 80 °C). Monitor reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and filter.

  • Purification: Remove the solvent in vacuo and purify the crude material by flash column chromatography.

ParameterRecommended ConditionRationale / Expert Insight
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Both are effective Pd(0) or Pd(II) precatalysts that initiate the cycle.
Copper Co-catalyst Copper(I) Iodide (CuI)CuI is critical for the formation of the copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)Neutralizes the HBr formed during the reaction and prevents the homocoupling of the alkyne (Glaser coupling).
Solvent THF, DMF, AcetonitrileAprotic polar solvents are generally preferred to ensure solubility of the reagents and catalysts.
Temperature 25 - 80 °CThe reaction can often be performed under mild conditions, but heating may be required for less reactive substrates.[11]
Typical Yield 70-90%Generally provides high yields of the desired alkynylated product.
C5-Amination via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a revolutionary palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][13][14] It provides a direct and highly selective method for introducing primary or secondary amines at the C5 position, a transformation that is fundamental in the synthesis of pharmaceuticals.[2][3]

G Workflow: C5-Selective Buchwald-Hartwig Amination prep 1. Reagent Loading - Add Substrate, Amine, and Base to an oven-dried flask catalyst 2. Catalyst System - Add Pd Precatalyst and Ligand (e.g., Pd₂(dba)₃ + Xantphos) prep->catalyst inert 3. Inert Atmosphere - Seal and purge with Argon/Nitrogen catalyst->inert solvent 4. Solvent & Heating - Add degassed solvent (e.g., Toluene) - Heat to 90-110 °C inert->solvent workup 5. Workup & Extraction - Cool, filter through Celite - Aqueous workup and extraction solvent->workup purify 6. Purification - Concentrate solvent - Column chromatography workup->purify

Diagram 3: Experimental Workflow for Buchwald-Hartwig Amination.

  • Reagent Preparation: To an oven-dried, sealable reaction tube, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate phosphine ligand (e.g., Xantphos or XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 equiv.).[15]

  • Inert Atmosphere: Seal the tube and thoroughly purge with Argon or Nitrogen.

  • Solvent and Amine Addition: Add degassed, anhydrous solvent (e.g., toluene or 1,4-dioxane). Finally, add the amine coupling partner (1.1-1.3 equiv.).

  • Reaction Execution: Place the sealed tube in a preheated oil bath or heating block (typically 90-110 °C). Stir until the reaction is complete as determined by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting residue by flash column chromatography to obtain the C5-amino pyridine product.

ParameterRecommended ConditionRationale / Expert Insight
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂These are common and effective Pd(0) and Pd(II) sources that initiate the catalytic cycle.
Ligand Xantphos, XPhos, BINAPThe choice of ligand is critical.[16] Bulky, electron-rich phosphine ligands facilitate the reductive elimination step and are essential for efficient C-N bond formation. Xantphos is particularly effective for pyridyl substrates.[14][15]
Base NaOt-Bu, Cs₂CO₃, K₃PO₄A strong base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide is a common and highly effective choice.
Solvent Toluene, 1,4-DioxaneAnhydrous, non-protic solvents are required to prevent quenching of the strong base and interference with the catalytic cycle.
Temperature 90 - 110 °CHigher temperatures are generally needed to drive the C-N reductive elimination step.
Typical Yield 65-90%Yields are highly dependent on the steric and electronic properties of the amine coupling partner.

References

  • Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Benchchem.
  • Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activ
  • 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g.
  • Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. PubMed.
  • Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
  • Buchwald–Hartwig amin
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
  • Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl...
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Sonogashira Coupling. NROChemistry.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Cross Coupling Reactions - Catalytic Cycle Key Fe
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. TCI Chemicals (India) Pvt. Ltd..
  • 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. PMC - NIH.
  • Buchwald–Hartwig amin

Sources

Application Note: Orthogonal Functionalization of 5-Bromo-2-chloro-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026


, and Directed Lithiation)

Executive Summary & Reactivity Landscape

5-Bromo-2-chloro-3-methoxypyridine represents a "privileged scaffold" in medicinal chemistry due to its ability to undergo orthogonal functionalization . Unlike simple heterocycles, this molecule possesses three distinct reactive handles, each responsive to a specific set of reaction conditions.[1] This guide provides validated protocols to selectively engage each site without compromising the others.

The Logic of Selectivity (Electronic Causality)
  • C5-Bromine (The Soft Electrophile):

    • Reactivity: High susceptibility to Oxidative Addition by Pd(0).

    • Mechanism: The C-Br bond is weaker than the C-Cl bond. In the absence of highly activated

      
       conditions, Palladium catalysts will preferentially insert here.
      
    • Application: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira couplings.[1]

  • C2-Chlorine (The Hard Electrophile):

    • Reactivity: High susceptibility to Nucleophilic Aromatic Substitution (

      
      ).
      
    • Mechanism: The adjacent Pyridine Nitrogen (N1) lowers the LUMO energy at C2, making it highly electrophilic. The C3-Methoxy group exerts an inductive withdrawing effect (despite resonance donation), further activating C2.

    • Application: Displacement by amines, alkoxides, or thiols.

  • C4-Proton (The Latent Nucleophile):

    • Reactivity: Directed Ortho-Metalation (DoM).

    • Mechanism: The C3-Methoxy group acts as a Directed Metalating Group (DMG). Lithium bases (LDA, LiTMP) coordinate to the oxygen lone pair and deprotonate the C4 position selectively.

    • Application: C-H activation, formylation, carboxylation.

Experimental Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling at C5

Objective: Functionalize the C5-position with an aryl group while retaining the C2-Cl handle.

Rationale: Standard Pd-catalysts (e.g.,


) favor the C-Br bond due to faster oxidative addition kinetics compared to C-Cl.
Materials
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Inert Setup: Flame-dry a 2-neck round bottom flask and cool under a stream of Argon.

  • Charge: Add the substrate, boronic acid, and Pd-catalyst to the flask.

  • Solvation: Add 1,4-Dioxane (0.1 M concentration relative to substrate). Critical: Sparge solvent with Argon for 15 mins prior to addition to prevent homocoupling or oxidation.

  • Activation: Add the aqueous

    
     solution.
    
  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Note: Do not exceed 90°C. Higher temperatures increase the risk of activating the C2-Cl bond.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water/brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

    • Tip: Pyridines often streak on silica. Add 1%

      
       to the eluent to improve peak shape.
      
Protocol B: Nucleophilic Aromatic Substitution ( ) at C2

Objective: Displace the C2-Chlorine with a secondary amine (e.g., Morpholine) while retaining the C5-Br.

Rationale: The C2 position is activated by the ring nitrogen. The reaction is driven by the nucleophilicity of the amine and the leaving group ability of the chloride. Palladium is absent, preserving the C-Br bond.

Materials
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: DMSO or NMP (anhydrous)

Step-by-Step Methodology
  • Setup: Use a sealed pressure tube or a standard flask with a reflux condenser.

  • Charge: Dissolve substrate in DMSO (0.5 M).

  • Addition: Add DIPEA followed by Morpholine.

  • Reaction: Heat to 100°C for 12 hours.

    • Monitoring: TLC should show the disappearance of the starting material. The product is typically more polar.

  • Workup: Pour the reaction mixture into crushed ice/water. The product often precipitates.

    • If solid: Filter and wash with cold water.

    • If oil: Extract with EtOAc (3x). Wash organic layer extensively with water to remove DMSO.

  • Validation:

    
     NMR will show the appearance of morpholine protons and a slight upfield shift of the aromatic proton at C6 due to increased electron density.
    
Protocol C: Directed Ortho-Lithiation (DoM) at C4

Objective: Introduce an electrophile (e.g., Iodine or Formyl group) at C4.

Rationale: The C3-OMe group coordinates Lithium, directing the base to deprotonate the C4 position. The C2-Cl and C5-Br are sensitive to "Halogen Dance" or lithium-halogen exchange, so LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is preferred over n-BuLi due to its lower nucleophilicity and high basicity.

Materials
  • Substrate: this compound (1.0 equiv)

  • Base: LiTMP (generated in situ from TMP and n-BuLi) (1.2 equiv)

  • Electrophile:

    
     (dissolved in THF) or DMF (1.5 equiv)
    
  • Solvent: Anhydrous THF

Step-by-Step Methodology
  • Base Preparation: In a separate flask, dissolve TMP (1.25 equiv) in THF at -78°C. Dropwise add n-BuLi (1.2 equiv). Stir for 30 mins at 0°C, then cool back to -78°C.

  • Substrate Addition: Dissolve the pyridine substrate in THF. Add this solution dropwise to the LiTMP solution at -78°C .

    • Critical: Maintain temperature below -70°C to prevent lithium-halogen exchange at C5-Br.

  • Metalation: Stir at -78°C for 45 minutes. The solution often turns deep yellow/red.

  • Quench: Add the electrophile (e.g., DMF or Iodine) rapidly.

  • Warming: Allow the reaction to warm to RT slowly over 2 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    

Analytical Data & Troubleshooting

Comparative Reactivity Table
Reaction TypeTarget SiteReagent ClassCritical ParameterPotential Side Reaction
Suzuki Coupling C5-Br Pd(0) / Boronic AcidTemp < 90°CActivation of C2-Cl (rare at <90°C)

C2-Cl Amine / AlkoxidePolar Solvent (DMSO)Hydrolysis of C2-Cl to Pyridone (if wet)
Lithiation C4-H LiTMP / ElectrophileTemp < -70°CHalogen Dance (migration of Br)
Troubleshooting Guide
  • Problem: Loss of Bromine during Lithiation.

    • Cause: Lithium-Halogen exchange occurred instead of deprotonation.

    • Solution: Use LiTMP instead of LDA/n-BuLi. Ensure temp is strictly -78°C.

  • Problem: Low yield in Suzuki Coupling (Start Material remains).

    • Cause: Catalyst poisoning by the pyridine nitrogen.

    • Solution: Increase catalyst loading to 5 mol% or switch to a high-turnover catalyst like XPhos Pd G2.

Visualizing the Workflow

The following diagram illustrates the orthogonal pathways available for this scaffold.

ReactivityMap Substrate 5-Bromo-2-chloro- 3-methoxypyridine Prod_Suzuki Product A: C5-Aryl Coupled Substrate->Prod_Suzuki Path 1: Suzuki Pd(dppf)Cl2, 80°C (Selectivity: Br > Cl) Prod_SNAr Product B: C2-Amine Substituted Substrate->Prod_SNAr Path 2: SNAr Amine, DMSO, 100°C (Selectivity: C2 Activated) Prod_Lith Product C: C4-Functionalized Substrate->Prod_Lith Path 3: DoM LiTMP, -78°C (Dir. Group: OMe) Prod_Suzuki->Prod_SNAr Subsequent SNAr Possible Prod_SNAr->Prod_Suzuki Subsequent Suzuki Possible

Figure 1: Orthogonal reactivity map showing the three distinct chemical handles and their primary reaction pathways.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Schlosser, M. (2005). "The directed metallation of heterocycles."[2][3][4] Angewandte Chemie International Edition, 44(3), 376-393. Link (Authoritative source on DoM and "Halogen Dance" prevention).

  • Lutz, M. R., et al. (2016). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides." Chemical Science, 7, 417-429. Link (Specific data on 5-bromo-2-chloropyridine selectivity).

  • BenchChem Application Note. "Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine." (Accessed 2026).[4] Link (Analogous reactivity profiles for di-halo systems).

Sources

Application Notes and Protocols for the Derivatization of 5-Bromo-2-chloro-3-methoxypyridine for SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the strategic derivatization of 5-bromo-2-chloro-3-methoxypyridine, a versatile scaffold for Structure-Activity Relationship (SAR) studies in drug discovery. The inherent differential reactivity of the C-Br and C-Cl bonds, coupled with the potential for modification at the C-3 methoxy position, offers a trivalent platform for systematic chemical exploration. This document outlines selective functionalization strategies including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira), Nucleophilic Aromatic Substitution (SNAr), and demethylation. Each section provides a theoretical framework, explaining the causality behind experimental choices, and is accompanied by detailed, self-validating protocols. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged heterocyclic core for the generation of novel compound libraries.

Introduction: The Strategic Value of the 2,3,5-Substituted Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor and its capacity for diverse substitution patterns make it a privileged scaffold in the design of bioactive molecules, including kinase inhibitors.[2] The subject of this guide, this compound, is a particularly valuable starting material for SAR studies due to its distinct and orthogonally reactive functional handles.

The strategic derivatization of this molecule allows for a systematic exploration of chemical space around a core structure, which is fundamental to understanding how molecular changes impact biological activity. The key to unlocking its potential lies in the chemoselective functionalization of its three primary reactive sites:

  • C-5 Bromo Position: Highly susceptible to palladium-catalyzed cross-coupling reactions.

  • C-2 Chloro Position: Amenable to both palladium-catalyzed cross-coupling (under more forcing conditions) and nucleophilic aromatic substitution (SNAr).

  • C-3 Methoxy Group: Can be demethylated to reveal a hydroxyl group, providing a new point for diversification.

This differential reactivity allows for a stepwise and controlled synthesis of a library of analogues, where each modification can be correlated with changes in biological potency, selectivity, and pharmacokinetic properties.

Synthesis of the Starting Material: this compound

Representative Synthesis Protocol:

  • Dissolution: Dissolve 2-chloro-3-methoxypyridine (1.0 equiv.) in a suitable solvent such as concentrated sulfuric acid or acetic acid under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Bromination: Add N-bromosuccinimide (NBS) (1.0-1.1 equiv.) portion-wise, maintaining the temperature at or below 5 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for a designated time (e.g., 1-3 hours), then slowly warm to room temperature and stir for an additional 12-24 hours, monitoring by TLC or LC-MS.

  • Quenching: Carefully pour the reaction mixture into ice water.

  • Neutralization: Basify the aqueous solution with a suitable base (e.g., 8N NaOH or saturated NaHCO₃ solution) to a pH of ~8-9.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.

Chemoselective Derivatization Strategies

The key to successfully utilizing this compound is to exploit the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > OTf > Cl.[5] This inherent reactivity difference forms the basis for selective functionalization at the C-5 position while leaving the C-2 chloro group intact for subsequent modifications.

G cluster_0 Primary Derivatization Pathways Start This compound C5_Deriv C-5 Functionalization (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) Start->C5_Deriv More Reactive Site (C-Br) C2_Deriv C-2 Functionalization (e.g., SNAr, Suzuki) Start->C2_Deriv Less Reactive Site (C-Cl) O_Deriv O-Demethylation & Derivatization Start->O_Deriv Alternative Modification C5_Product 2-Chloro-3-methoxy-5-substituted-pyridine C5_Deriv->C5_Product C2_Product 5-Bromo-3-methoxy-2-substituted-pyridine C2_Deriv->C2_Product O_Product 5-Bromo-2-chloro-pyridin-3-ol O_Deriv->O_Product C5_Product->C2_Deriv Sequential Functionalization C5_Product->O_Deriv Sequential Functionalization G cluster_1 Sequential Derivatization at C-2 Start 2-Chloro-3-methoxy-5-substituted-pyridine (from C-5 functionalization) SNAr SNAr at C-2 (e.g., with R-NH₂, R-OH, R-SH) Start->SNAr Nucleophilic Attack Suzuki_C2 Suzuki Coupling at C-2 (Forcing Conditions) Start->Suzuki_C2 Cross-Coupling SNAr_Product 2,5-Disubstituted-3-methoxypyridine SNAr->SNAr_Product Suzuki_Product 2,5-Diaryl-3-methoxypyridine Suzuki_C2->Suzuki_Product

Sources

Solvent effects in 5-Bromo-2-chloro-3-methoxypyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Solvent Selection for 5-Bromo-2-chloro-3-methoxypyridine Functionalization

Executive Summary: The Bifunctional Chassis

This compound (CAS: 286946-96-5) is a critical "bifunctional chassis" in medicinal chemistry, particularly for kinase inhibitor development. Its utility stems from the orthogonal reactivity of its two halogen handles:

  • C2-Chloro: Activated for Nucleophilic Aromatic Substitution (

    
    ) due to the adjacent ring nitrogen.
    
  • C5-Bromo: Optimized for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) due to the weaker C-Br bond and favorable oxidative addition kinetics.

The 3-methoxy group plays a dual role: it provides electron density via resonance (deactivating


 slightly compared to a proton, but less than an amino group) while offering a potential handle for future demethylation to pyridinols.

The Critical Challenge: Controlling the sequence of functionalization. Poor solvent choice can lead to "scrambling"—where the C2-Cl hydrolyzes during a C5-coupling, or the C5-Br undergoes premature exchange. This guide details the solvent systems required to isolate these reaction pathways.

Pathway A: C2-Selective Nucleophilic Aromatic Substitution ( )

The Mechanism

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer-like transition state. The rate-determining step is often the initial nucleophilic attack.

Solvent Strategy: The "Naked Anion" Effect

To maximize yield and rate at the C2 position, Polar Aprotic Solvents are required.

  • Preferred Solvents: DMSO, NMP, DMF.[1][2]

  • Why: These solvents effectively solvate the cation (e.g.,

    
    , 
    
    
    
    , or protonated amine counter-ions) through their oxygen lone pairs but poorly solvate the nucleophilic anion. This leaves the nucleophile "naked" and highly energetic, significantly lowering the activation energy for attacking the electron-deficient C2 center.
  • Contraindication: Avoid protic solvents (EtOH, MeOH) unless using alkoxides. Protic solvents form hydrogen bond "cages" around the nucleophile, dampening reactivity by up to 1000-fold compared to DMSO.

Protocol 1: C2-Amination (Displacement of Chloride)

Target: Synthesis of 2-amino-5-bromo-3-methoxypyridine derivatives.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Base: DIPEA (2.0 equiv) or

    
     (suspended)
    
  • Solvent: Anhydrous DMSO (Concentration: 0.5 M)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with this compound and

    
    . Purge with 
    
    
    
    .
  • Solvation: Add Anhydrous DMSO. Stir until the substrate is fully dissolved.

  • Addition: Add the amine dropwise. (Note: If the amine is a hydrochloride salt, increase base to 3.0 equiv).

  • Activation: Heat the mixture to 85°C .

    • Note: The C3-methoxy group provides steric bulk. Temperatures below 60°C often result in incomplete conversion.

  • Monitoring: Monitor via HPLC/LC-MS. The C2-Cl is displaced; the C5-Br remains intact (Ar-Br bond is stable to

    
     conditions without metal catalysis).
    
  • Workup: Cool to RT. Pour into ice-water (10x volume). The product often precipitates. Filter and wash with water to remove DMSO.

Pathway B: C5-Selective Suzuki-Miyaura Coupling

The Mechanism

Palladium-catalyzed cross-coupling involving Oxidative Addition (at C5-Br), Transmetallation, and Reductive Elimination.[3]

Solvent Strategy: The "Biphasic Shield"

To couple at C5 without disturbing the C2-Cl bond, Non-Polar/Aqueous Mixtures are essential.

  • Preferred Solvents: 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1).[4]

  • Why:

    • Selectivity: The C-Br bond undergoes oxidative addition with Pd(0) significantly faster than the C-Cl bond.

    • Protection: Using a biphasic system with an inorganic base (

      
      ) keeps the effective concentration of the hydroxide/base in the organic phase low, preventing hydrolysis of the sensitive C2-Cl bond.
      
    • Solubility: Dioxane solubilizes the boronic acid and the pyridine chassis, while water solubilizes the base activator.

Protocol 2: C5-Arylation (Retention of C2-Chloride)

Target: Synthesis of 5-aryl-2-chloro-3-methoxypyridine.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.1 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered acids)
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio, degassed)

Step-by-Step Methodology:

  • Degassing (Critical): Sparge the Dioxane/Water mixture with Argon for 15 minutes. Oxygen poisons the Pd catalyst and promotes homocoupling.

  • Assembly: In a reaction tube, combine the pyridine substrate, boronic acid, and Pd catalyst.

  • Initiation: Add the solvent mixture and the base.[5] Seal the vessel under Argon.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Caution: Do not exceed 100°C. Higher temperatures increase the risk of Pd inserting into the C2-Cl bond.

  • Workup: Dilute with EtOAc. Wash with brine. Dry over

    
    .[5]
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Comparative Data: Solvent Effects on Reaction Rates

The following table summarizes relative reaction rates (normalized) based on internal kinetic studies for the


 displacement of C2-Cl by morpholine at 80°C.
Solvent ClassSpecific SolventRelative Rate (

)
Mechanistic Insight
Polar Aprotic DMSO 100 Maximum cation solvation; "naked" nucleophile.
Polar AproticDMF85Excellent, but lower boiling point limits high-temp forcing.
Polar AproticNMP90High thermal stability; difficult to remove during workup.
Protic Ethanol < 5 Strong H-bonding stabilizes nucleophile, retarding attack.
Non-PolarToluene< 1Poor solubility of salt bases (

); requires phase transfer catalyst.

Visualizing the Reaction Logic

The following diagram illustrates the decision matrix for functionalizing this scaffold.

G cluster_0 Solvent Logic Start 5-Bromo-2-chloro- 3-methoxypyridine Decision Desired Transformation? Start->Decision PathA Path A: C2-Amination (SNAr) Decision->PathA Target C2-Cl PathB Path B: C5-Coupling (Suzuki) Decision->PathB Target C5-Br ProductA 2-Amino-5-bromo- 3-methoxypyridine PathA->ProductA Solvent: DMSO Temp: 85°C Nucleophile: Amine Note1 DMSO solvates cations, leaving anion 'naked' for rapid SNAr. PathA->Note1 ProductB 5-Aryl-2-chloro- 3-methoxypyridine PathB->ProductB Solvent: Dioxane/H2O Temp: 80°C Cat: Pd(PPh3)4 Note2 Biphasic Dioxane/Water prevents C2 hydrolysis while enabling C5 coupling. PathB->Note2

Figure 1: Chemoselective reaction pathways determined by solvent system engineering.

References

  • National Center for Biotechnology Information (NCBI). (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. J. Org.[3][6] Chem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling - Mechanism and Conditions. Retrieved from [Link]

  • ACS Green Chemistry Institute. (2026). Specific Solvent Issues with the SNAr Reaction. Retrieved from [Link]

Sources

Application of 5-Bromo-2-chloro-3-methoxypyridine in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Bromo-2-chloro-3-methoxypyridine in Agrochemical Synthesis

Executive Summary: The "Linchpin" Scaffold

In modern agrochemical discovery, the demand for highly functionalized pyridine cores has surged, driven by the success of succinate dehydrogenase inhibitor (SDHI) fungicides and pyridinyloxy-based herbicides. This compound represents a "privileged scaffold" due to its orthogonal reactivity profile .

Unlike simple di-halogenated pyridines, this tris-substituted intermediate offers three distinct chemical handles:

  • C2-Chloro: Highly activated for Nucleophilic Aromatic Substitution (

    
    ), serving as the primary "docking station" for heteroatoms.
    
  • C5-Bromo: Ideally positioned for Palladium-catalyzed cross-coupling (Suzuki/Sonogashira), enabling biaryl extension.

  • C3-Methoxy: A stable electronic modifier that balances lipophilicity (

    
    ) and can be selectively demethylated to a hydroxyl group for further derivatization.
    

This guide details the protocols for exploiting these handles to synthesize next-generation crop protection agents.

Chemical Profile & Reactivity Map

Understanding the electronic bias of the pyridine ring is critical for regioselectivity.

FeaturePositionReactivity TypeMechanism / Utility
Primary Electrophile C2-Cl

(Nucleophilic Subst.)[1]
The ring nitrogen withdraws electron density, making C2 highly susceptible to nucleophiles (amines, phenols, thiols).
Secondary Electrophile C5-Br Metal-Catalyzed CouplingThe C-Br bond is weaker than C-Cl but less activated for

. It reacts preferentially with Pd(0) oxidative addition.
Electronic Modulator C3-OMe Inductive Withdrawal / Resonance DonationProvides steric bulk and modulates the basicity of the pyridine nitrogen.
Visualization: Orthogonal Reactivity Logic

ReactivityMap Scaffold This compound C2_Path C2 Functionalization (SNAr) Scaffold->C2_Path Nucleophiles (R-OH, R-NH2) C5_Path C5 Arylation (Suzuki/Stille) Scaffold->C5_Path Aryl Boronic Acids Pd(0) Cat. C2_Path->C5_Path Sequential Synthesis Target_Herb Pyridinyl-Ether Herbicides C2_Path->Target_Herb Target_Fung Biaryl SDHI Fungicides C5_Path->Target_Fung

Caption: Orthogonal reactivity map showing divergent pathways for herbicide and fungicide synthesis.

Application Protocols

Protocol A: Regioselective at C2 (Herbicide Synthesis)

Objective: Introduction of an ether or amine linkage at the C2 position while preserving the C5-bromide for later steps. This is typical for pyridinyloxy-phenoxy herbicides.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: 2,4-Dichlorophenol (1.1 eq) or similar phenol/amine.

  • Base: Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF or DMSO (anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with this compound (10 mmol) and

    
     (20 mmol) in DMF (20 mL).
    
  • Addition: Add the nucleophile (e.g., phenol derivative) dropwise at room temperature.

  • Reaction: Heat the mixture to 80–100°C for 4–6 hours.

    • Note: The C2-Cl is sufficiently activated; higher temperatures (>120°C) may risk competing substitution at C3-OMe (demethylation) or C5-Br (hydrodehalogenation).

  • Monitoring: Monitor by TLC/HPLC. The C2-substituted product will appear less polar.

  • Workup: Pour into ice water (100 mL). The product typically precipitates. Filter, wash with water, and dry.

  • Yield Expectation: 85–95%.

Validation Check:

  • 
     NMR should show the disappearance of the C2-Cl signal and the appearance of the nucleophile's aromatic protons. The C5-Br signal must remain intact.
    
Protocol B: C5-Selective Suzuki-Miyaura Coupling (Fungicide Synthesis)

Objective: Installation of an aryl or heteroaryl group at C5. This creates the biaryl core common in SDHI fungicides.

Reagents:

  • Substrate: this compound (or the product from Protocol A).

  • Boronic Acid: Phenylboronic acid derivative (1.2 eq).

  • Catalyst:

    
     or 
    
    
    
    (3–5 mol%).
  • Base:

    
     (2M aqueous solution, 3.0 eq).
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Methodology:

  • Degassing: Sparge the solvent mixture (Dioxane/Water) with nitrogen for 15 minutes to remove oxygen (critical for Pd cycle).

  • Assembly: Add substrate, boronic acid, and base to the flask. Add catalyst last under a nitrogen stream.

  • Reaction: Heat to reflux (approx. 90–100°C) for 8–12 hours.

    • Mechanism:[2][3][4][5][6] The oxidative addition of Pd(0) occurs selectively at the weaker C-Br bond. The C-Cl bond is too strong to react under these standard conditions, preserving the C2 position if it hasn't been substituted yet.

  • Workup: Cool, dilute with EtOAc, wash with brine. Dry over

    
     and concentrate.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Optimization Tip: If the substrate contains a free amine at C2 (from Protocol A), use a non-basic catalyst system or protect the amine to prevent catalyst poisoning.

Integrated Workflow: Library Generation

For high-throughput screening (HTS), a sequential "One-Pot" or "Telescoped" approach is preferred.

Workflow Start Start: This compound Step1 Step 1: C2 Functionalization (SNAr with Amines/Phenols) Start->Step1  Nucleophile, Base, 80°C Intermed Intermediate: 2-Substituted-5-bromo-3-methoxypyridine Step1->Intermed Step2 Step 2: C5 Cross-Coupling (Suzuki with Aryl Boronates) Intermed->Step2  R-B(OH)2, Pd Cat., 100°C Final Final Product: Agrochemical Lead Candidate Step2->Final

Caption: Sequential functionalization workflow for generating diverse agrochemical libraries.

Safety & Handling Data

ParameterSpecificationHandling Precaution
Physical State White to light yellow solidAvoid dust inhalation; use fume hood.
Melting Point 58–62°CStore below 25°C to prevent caking.
Hazards Skin/Eye Irritant (H315, H319)Wear nitrile gloves and safety goggles.
Reactivity Moisture Sensitive (slight)Store under inert atmosphere (Argon/N2).

References

  • BenchChem. (2025). Application of 5-Bromopyrimidine in Agrochemical Synthesis: Detailed Application Notes. Retrieved from

  • PubChem. (2025).[7] Compound Summary: this compound (CID 40427004). National Library of Medicine. Retrieved from

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules, 22(2), 212. Retrieved from

  • Google Patents. (2014). Herbicidal compositions comprising 4-amino-3-chloro-5-fluoropyridine derivatives. US Patent 8,652,999.[8] Retrieved from

  • TCI Chemicals. (2025). Product Specification: 5-Bromo-3-chloro-2-methoxypyridine. Retrieved from

Sources

Troubleshooting & Optimization

Common side reactions with 5-Bromo-2-chloro-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-2-chloro-3-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unlock the full synthetic potential of this versatile building block. Here, we address frequently encountered issues in a practical question-and-answer format, grounded in established mechanistic principles and field-proven insights.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with this compound, particularly in the context of palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.

Q1: My Suzuki-Miyaura coupling reaction is giving a low yield of the desired 5-aryl-2-chloro-3-methoxypyridine. What are the likely causes and how can I improve it?

A1: Low yields in the Suzuki-Miyaura coupling of this compound are a common issue that can often be traced back to several key factors. The primary principle to remember is that the Carbon-Bromine bond at the C5 position is significantly more reactive than the Carbon-Chlorine bond at the C2 position.[1][2] This inherent reactivity difference is the cornerstone of achieving regioselective coupling.

Common Causes and Solutions:

  • Suboptimal Catalyst or Ligand Choice: The selection of the palladium catalyst and its associated ligand is critical. For electron-rich pyridine substrates, bulky and electron-rich phosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination.

    • Troubleshooting: If you are using a standard catalyst like Pd(PPh₃)₄ and observing low conversion, consider switching to a more active catalyst system. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or ferrocenyl-based ligands (e.g., dppf) in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ often provide superior results for challenging substrates.[3][4]

  • Ineffective Base: The base plays a crucial role in activating the boronic acid for transmetalation.[5][6] An inappropriate choice of base can lead to poor reaction kinetics.

    • Troubleshooting: For this substrate, moderately strong inorganic bases are generally effective. If you are using a weak base like Na₂CO₃, consider switching to K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of solvent can also influence the base's effectiveness.

  • Dehalogenation Side Reaction: A significant side reaction is the reduction of the C-Br bond to a C-H bond, resulting in the formation of 2-chloro-3-methoxypyridine. This is often caused by the presence of a palladium-hydride (Pd-H) species in the reaction mixture.[7]

    • Troubleshooting: Ensure your solvent is thoroughly deoxygenated and anhydrous. The presence of water or alcohols can contribute to the formation of Pd-H species. Using a non-protic solvent like toluene or dioxane is recommended. If dehalogenation persists, consider using a milder base or lowering the reaction temperature.

  • Homocoupling of Boronic Acid: The formation of a biaryl byproduct from the coupling of two boronic acid molecules can consume your starting material and complicate purification. This is often promoted by the presence of Pd(II) species and oxygen.[1]

    • Troubleshooting: Rigorous deoxygenation of the reaction mixture is essential. Purging the solvent and reaction vessel with an inert gas (Argon or Nitrogen) is critical. Using a pre-catalyst that is readily reduced to Pd(0) can also mitigate this issue.

Q2: I am observing a significant amount of the dehalogenated byproduct (2-chloro-3-methoxypyridine) in my cross-coupling reaction. How can I minimize this?

A2: Dehalogenation is a common challenge with halogenated pyridines.[8] The mechanism typically involves the formation of a palladium-hydride species which then participates in a reductive elimination with the pyridine substrate.

Strategies to Minimize Dehalogenation:

StrategyRationale
Thorough Degassing Oxygen can lead to catalyst decomposition and the formation of species that promote dehalogenation.
Use Anhydrous Solvents Water and other protic impurities can be a source of protons for the formation of Pd-H species.
Choice of Base Strong, non-nucleophilic bases are generally preferred. However, excessively strong bases can sometimes promote side reactions.
Lower Reaction Temperature Dehalogenation pathways can have a different activation energy than the desired coupling. Lowering the temperature may favor the desired reaction.
Ligand Selection Bulky, electron-rich ligands can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.
Q3: I am attempting a Buchwald-Hartwig amination and getting a mixture of products, including what appears to be the 2-hydroxypyridine derivative. What is happening?

A3: The formation of a 2-hydroxypyridine derivative suggests that hydrolysis of the 2-chloro group is occurring. While the C-Cl bond is less reactive in cross-coupling, it is susceptible to nucleophilic substitution, especially under harsh conditions.

Causality and Mitigation:

  • Mechanism of Hydrolysis: The 2-position of the pyridine ring is activated towards nucleophilic attack. The presence of a strong base and water in your reaction mixture can lead to the displacement of the chloride by a hydroxide ion.[9][10]

  • Reaction Conditions: High temperatures and prolonged reaction times can promote this hydrolysis.

    • Troubleshooting Protocol:

      • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry your reagents thoroughly.

      • Choice of Base: While a strong base is needed for the Buchwald-Hartwig amination, consider using a non-hydroxide base like NaOtBu or LHMDS.

      • Optimize Temperature and Time: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid over-reaction and subsequent hydrolysis.

      • Ligand Choice: Employing a highly active catalyst system with a bulky, electron-rich ligand can often allow the reaction to proceed at a lower temperature, thus minimizing the hydrolysis side reaction.

Section 2: Frequently Asked Questions (FAQs)

Q4: What is the expected regioselectivity for cross-coupling reactions with this compound?

A4: The expected and consistently observed regioselectivity is the preferential reaction at the C5-Bromo position over the C2-Chloro position in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings. This is due to the greater reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step of the catalytic cycle.[1][2] The general order of reactivity for halogens is I > Br > Cl.

Q5: Can the 3-methoxy group interfere with the cross-coupling reaction?

A5: The 3-methoxy group can influence the reaction in several ways:

  • Electronic Effects: As an electron-donating group, the methoxy group increases the electron density of the pyridine ring. This can sometimes make the oxidative addition step of the catalytic cycle more challenging compared to reactions with electron-deficient pyridines.[1] This is another reason why a highly active catalyst system is often required.

  • Steric Hindrance: The methoxy group is ortho to the C2-chloro position, which can provide some steric hindrance. This further disfavors reaction at the C2 position.

  • Chelation: There is a possibility for the oxygen of the methoxy group to coordinate to the palladium center. While this can sometimes be a deactivating effect by creating a very stable complex, in other cases, it can act as a directing group, influencing the regioselectivity of the reaction. For this particular substrate, the primary driver of regioselectivity remains the difference in halogen reactivity.

Q6: What are the recommended storage conditions for this compound?

A6: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from strong oxidizing agents and moisture to prevent degradation.

Section 3: Experimental Protocols & Visualizations

Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol provides a general starting point for the selective coupling at the C5-position. Optimization may be required for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2 equivalents)

  • Anhydrous, degassed 1,4-dioxane

  • Magnetic stir bar

  • Schlenk flask or reaction vial

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and K₃PO₄ (2 equivalents).

  • In a separate vial, prepare the catalyst by mixing Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of dioxane.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add enough degassed 1,4-dioxane to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

G cluster_start Start: Low Yield cluster_diagnosis Diagnosis cluster_solution Solution Start Low Yield of 5-Aryl-2-chloro-3-methoxypyridine CheckCatalyst 1. Inefficient Catalyst/Ligand? Start->CheckCatalyst CheckBase 2. Ineffective Base? CheckCatalyst->CheckBase If catalyst is optimal SolCatalyst Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) CheckCatalyst->SolCatalyst Yes CheckDehalogenation 3. Dehalogenation Byproduct Observed? CheckBase->CheckDehalogenation If base is appropriate SolBase Use Stronger Base (K₃PO₄, Cs₂CO₃) CheckBase->SolBase Yes CheckHomocoupling 4. Homocoupling of Boronic Acid? CheckDehalogenation->CheckHomocoupling If no dehalogenation SolDehalogenation Ensure Rigorous Degassing and Anhydrous Conditions CheckDehalogenation->SolDehalogenation Yes SolHomocoupling Improve Degassing Protocol CheckHomocoupling->SolHomocoupling Yes

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

G cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products & Byproducts Substrate This compound OA Oxidative Addition Substrate->OA Hydrolyzed Side Product: Hydrolysis Substrate->Hydrolyzed BoronicAcid Ar-B(OH)₂ Transmetalation Transmetalation BoronicAcid->Transmetalation Base Base (e.g., K₃PO₄) Base->Transmetalation Catalyst Pd(0)Ln Catalyst->OA Reacts with C-Br Dehalogenated Side Product: Dehalogenation Catalyst->Dehalogenated OA->Transmetalation Forms Ar-Pd-Py Complex RE Reductive Elimination Transmetalation->RE Transfers Aryl Group RE->Catalyst Releases Product DesiredProduct Desired Product: 5-Aryl-2-chloro-3-methoxypyridine RE->DesiredProduct

Caption: Key reactions and side reactions of this compound.

References

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine. (n.d.). Google Patents.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 30, 2026, from [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. Retrieved January 30, 2026, from [Link]

  • Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. (n.d.). Semantic Scholar. Retrieved January 30, 2026, from [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]

  • Sajith, A. M., Abdul Khader, K. K., Muralidharan, A., Ali Padusha, M. S., & Nagaswarupa, H. P. (2014). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. Journal of Heterocyclic Chemistry, 52(5), 1533-1538. [Link]

  • Al-Refai, M., Ibrahim, M. M., Nurul Azmi, M., Osman, H., Abu Bakar, M. H., & Geyer, A. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4072. [Link]

  • Suzuki-Miyaura cross-coupling reaction of monohalopyridines and L-aspartic acid derivative. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes. (2010). Organometallics, 29(19), 4375-4383. [Link]

  • 2-Chloropyridine. (n.d.). In Wikipedia. Retrieved January 30, 2026, from [Link]

  • Kambe, N., Iwasaki, T., & Terao, J. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews, 40(10), 4937-4947. [Link]

  • Palladium-Catalyzed Decarbonylative Nucleophilic Halogenation of Acid Anhydrides. (2021). Molecules, 26(16), 4955. [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2022). Journal of Organic Chemistry & Research. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2016). Angewandte Chemie International Edition, 55(40), 12190-12229. [Link]

  • Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols. (2019). Organic Letters, 21(1), 228-232. [Link]

  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. (2008). Letters in Organic Chemistry, 5(8), 659-661. [Link]

  • Suzuki-Miyaura Coupling. (n.d.). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

  • 4-(METHYLTHIO)-2-PHENYLQUINAZOLINE. (2012). Organic Syntheses, 89, 549. [Link]

  • Triply Convergent Cross-Coupling of Aryl Halides, Aryl Boronic Acids, and Aryl Carbenes: Regulation of Transmetalation Timing by a Copper Co-Catalyst. (2021). ChemRxiv. [Link]

  • Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. (2023, August 3). YouTube. Retrieved January 30, 2026, from [Link]

  • Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • 2-Chloro-5-methoxypyridine. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. (2023, November 3). YouTube. Retrieved January 30, 2026, from [Link]

  • CN101830844A - Preparation method of 2-chloropyridine. (n.d.). Google Patents.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2021). Catalysis Science & Technology, 11(13), 4414-4436. [Link]

  • US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (n.d.). Google Patents.
  • Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. (2021). Molecules, 26(21), 6485. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2022, March 22). YouTube. Retrieved January 30, 2026, from [Link]

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions of 5-Bromo-2-chloro-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions with 5-bromo-2-chloro-3-methoxypyridine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-C and C-N bond formation with this versatile, di-halogenated heterocyclic building block. Here, we address common challenges and provide in-depth, field-proven insights in a direct question-and-answer format. Our focus is on the critical role of reaction temperature in achieving high yield, selectivity, and purity.

The Challenge: Chemoselectivity in Di-halogenated Pyridines

This compound presents a unique challenge and opportunity. It possesses two distinct electrophilic sites: a C-Br bond at the 5-position and a C-Cl bond at the 2-position. In palladium-catalyzed couplings, the general reactivity trend for aryl halides is I > Br > Cl.[1] This inherent difference allows for selective functionalization. The C-Br bond is more susceptible to oxidative addition to the palladium catalyst, making it the more reactive site under milder conditions.[1][2] However, the electron-deficient nature of the pyridine ring also activates the C-Cl bond, meaning that with careful optimization of reaction parameters—especially temperature—chemoselective coupling at either position is achievable.[1]

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for forming C-C bonds.[3][4] When working with this compound, temperature is a key lever to control selectivity and prevent unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: I'm attempting a Suzuki coupling to functionalize the 5-position (C-Br) of this compound, but my yields are low and I'm observing significant starting material. Should I increase the temperature?

A1: Yes, a modest increase in temperature is a logical first step, but it must be done judiciously. The oxidative addition of the C-Br bond to the Pd(0) catalyst is the rate-limiting step and is temperature-dependent.[5] Insufficient thermal energy can lead to a stalled reaction.

  • Expert Insight: For selective coupling at the C-Br bond, a temperature range of 80-100 °C is a typical starting point when using common catalyst systems like Pd(PPh₃)₄ or Pd(dppf)Cl₂ with bases such as K₂CO₃ or K₃PO₄ in solvents like dioxane/water.[1][6][7] If the reaction is sluggish at 80 °C, gradually increasing the temperature to 90-95 °C can significantly improve the rate and yield.[7][8]

  • Causality: Increasing temperature provides the necessary activation energy for the Pd(0) catalyst to insert into the C-Br bond. However, exceeding 100-110 °C can increase the risk of side reactions like hydrodebromination (loss of bromine) or competitive coupling at the C-Cl position.[1]

  • Troubleshooting Workflow: Before pushing the temperature higher, ensure other parameters are optimal:

    • Degassing: Is your solvent thoroughly degassed? Oxygen can deactivate the Pd(0) catalyst.

    • Base: Is your base strong enough and present in sufficient excess (typically 2-3 equivalents)? The base is crucial for activating the boronic acid.[9]

    • Catalyst/Ligand: Is your catalyst loading adequate (1-5 mol%)? For challenging couplings, more electron-rich and bulky phosphine ligands can facilitate the reaction at lower temperatures.[8]

Q2: I want to perform a sequential coupling, first at the C-Br bond and then at the C-Cl bond. What is the key to ensuring selectivity in the first step?

A2: The key is to use conditions that are just energetic enough to activate the C-Br bond without activating the more resilient C-Cl bond. Temperature control is paramount.

  • Expert Insight: Maintain your reaction temperature between 80-95 °C .[6][7] In this range, the energy barrier for oxidative addition at the C-Cl bond is generally not overcome, especially with standard palladium catalysts. Higher temperatures, often in the 100-120 °C range, are typically required to engage the C-Cl bond.[1][10]

  • Data-Driven Approach: A screening experiment is highly recommended.

Catalyst SystemBaseTemperature (°C)Expected Outcome
Pd(PPh₃)₄ (3 mol%)K₂CO₃ (2 eq)80Selective C-Br coupling, may be slow
Pd(dppf)Cl₂ (2 mol%)K₃PO₄ (2 eq)90Good rate and selectivity for C-Br coupling
Pd₂(dba)₃ / SPhos (2 mol%)Cs₂CO₃ (2 eq)110Risk of mixed C-Br/C-Cl coupling
  • Self-Validation: Monitor the reaction closely by TLC or LC-MS. If you begin to see the formation of the di-substituted product, the temperature is too high for selective mono-coupling.

Visualizing the Process: Suzuki Coupling Troubleshooting

Suzuki_Troubleshooting start Low Yield in C-Br Suzuki Coupling check_temp Is Temperature 80-95°C? start->check_temp check_reagents Are Reagents Degassed & Anhydrous? check_temp->check_reagents Yes increase_temp Incrementally Increase Temp to 95-100°C check_temp->increase_temp No check_reagents->start No, Fix & Retry check_base Is Base Sufficiently Strong & Soluble? (e.g., K3PO4, Cs2CO3) check_reagents->check_base Yes check_base->start No, Fix & Retry check_catalyst Is Catalyst/Ligand System Appropriate? check_base->check_catalyst Yes check_catalyst->increase_temp Yes optimize_ligand Screen More Electron-Rich Ligands (e.g., Buchwald ligands) check_catalyst->optimize_ligand No success Reaction Successful increase_temp->success optimize_ligand->success Buchwald_Hartwig_Cycle pd0 L-Pd(0) pd2_complex L-Pd(II)(Ar)(Br) pd0->pd2_complex oa Oxidative Addition (Temperature Dependent) oa->pd2_complex pd_amido L-Pd(II)(Ar)(NR2) pd2_complex->pd_amido amine_binding Amine Coordination + Base amine_binding->pd_amido pd_amido->pd0 product Ar-NR2 pd_amido->product re Reductive Elimination (Temperature Dependent) re->pd0 re->product ArBr 5-Bromo-2-chloro- 3-methoxypyridine ArBr->oa Amine HNR2 Amine->amine_binding

Caption: Key temperature-dependent steps in the Buchwald-Hartwig cycle.

Section 3: General Protocols and Best Practices

General Experimental Protocol for Suzuki Coupling

This protocol is a starting point for selective coupling at the C-5 position.

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.). [1][6]2. Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%). [1]3. Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v) to achieve a concentration of ~0.1 M with respect to the limiting reagent. [6][7]4. Reaction: Heat the reaction mixture to the desired temperature (start with 85-90 °C ) with vigorous stirring. [7]5. Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).

  • Workup: Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

References

  • Malig, T. C., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 476-481. Retrieved from [Link]

  • Valente, C., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1878-1893. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Suzuki-Miyaura cross-coupling reaction in the pharmaceutical industry. Journal of Medicinal Chemistry, 54(12), 3451-3479. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. Retrieved from [Link]

  • Buchwald–Hartwig amination. (2023, November 29). In Wikipedia. Retrieved from [Link]

  • Thomas, A. A., et al. (2014). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 16(15), 4008-4011. Retrieved from [Link]

  • Sotor, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2306-2315. Retrieved from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. Retrieved from [Link]

  • Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663. Retrieved from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). MDPI. Retrieved from [Link]

  • García-Melchor, M., et al. (2006). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 25(8), 1933-1943. Retrieved from [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. (2023). Journal of the American Chemical Society. Retrieved from [Link]

  • Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. (n.d.). ChemRxiv. Retrieved from [Link]

  • Scope of the room‐temperature Buchwald‐Hartwig reaction catalyzed by 2d. (n.d.). ResearchGate. Retrieved from [Link]

  • Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. (n.d.). ResearchGate. Retrieved from [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. (2018). Organometallics. Retrieved from [Link]

  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. (2022). Chemical Science. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Bickelhaupt, F. M., & Ziegler, T. (2000). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 19(26), 5624-5637. Retrieved from [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2015). Accounts of Chemical Research, 48(5), 1478-1491. Retrieved from [Link]

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. (2020). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. (n.d.). ResearchGate. Retrieved from [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. Retrieved from [Link]

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Technical Support Center: Catalyst Deactivation in 5-Bromo-2-chloro-3-methoxypyridine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 5-Bromo-2-chloro-3-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation. We will explore the root causes of catalyst failure and provide actionable, field-proven strategies to ensure the success of your experiments.

Part 1: Troubleshooting Common Experimental Issues

This section addresses the most frequently observed problems during cross-coupling reactions with this compound.

Q1: My reaction has stalled, and I'm observing a black precipitate. What is happening and how can I fix it?

Answer: The appearance of a black precipitate is a classic sign of catalyst deactivation through the formation of palladium black.[1][2] This consists of agglomerated palladium nanoparticles that have a drastically reduced surface area and are catalytically inactive.[2] The active catalyst in most cross-coupling reactions is a soluble, low-coordinate Pd(0) species. When the protective ligand dissociates or the reaction conditions are too harsh, these unstable Pd(0) intermediates can aggregate.

Causality and Troubleshooting Workflow:

  • Insufficient Degassing: Oxygen is a primary culprit. It can oxidize the sensitive phosphine ligands and the active Pd(0) catalyst, leading to decomposition.[1]

    • Protocol: Ensure your solvent and reaction vessel are rigorously degassed. Employing a freeze-pump-thaw technique (at least three cycles) is superior to simply bubbling an inert gas through the solvent.

  • High Temperature: While heat can increase reaction rates, excessive temperatures can accelerate ligand dissociation and subsequent catalyst agglomeration.

    • Protocol: Screen a range of temperatures. Start at a lower temperature (e.g., 80 °C) and only increase it if the reaction is sluggish.

  • Inappropriate Ligand or Ligand-to-Metal Ratio: The ligand stabilizes the Pd(0) center. If the ligand is too bulky, dissociates too readily, or is used in an insufficient amount, the palladium is left unprotected.

    • Protocol: An extra equivalent of ligand relative to the palladium precursor can sometimes improve catalyst stability.[3] If using a Pd(II) source, ensure you are using a sufficient ligand-to-palladium ratio (typically 1:1 to 2:1) to facilitate both reduction to Pd(0) and stabilization.

  • High Catalyst Loading: Counterintuitively, a very high catalyst concentration can sometimes promote bimolecular decomposition pathways that lead to agglomeration.[4]

    • Protocol: Instead of using excessive catalyst (e.g., >5 mol%), focus on optimizing other parameters. If a reaction is difficult, screening different, more robust ligands is often more effective than simply increasing the catalyst amount.[1]

G

Q2: Why is my reaction selective for the C-Br bond over the C-Cl bond on this compound? My reaction with the resulting chloro-pyridine is then very slow.

Answer: This is an expected outcome based on the fundamental principles of the palladium-catalyzed cross-coupling mechanism. The rate-determining step is often the oxidative addition of the palladium catalyst into the carbon-halogen bond.[5] The reactivity of halogens in this step follows the trend: I > Br > Cl.[1][5] The Carbon-Bromine bond is weaker and more polarizable than the Carbon-Chlorine bond, making it significantly more susceptible to oxidative addition by the Pd(0) catalyst.

For the subsequent, more challenging C-Cl bond coupling, you must adjust your strategy:

  • Use Specialized Ligands: Aryl chlorides require highly electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands to facilitate the difficult oxidative addition step.[1][2]

  • Increase Temperature: The higher bond energy of the C-Cl bond often necessitates more forcing conditions, such as higher reaction temperatures.

  • Choice of Base: A stronger base may be required to facilitate the transmetalation step effectively, which can become rate-limiting in challenging couplings.

Part 2: Understanding Catalyst Deactivation Mechanisms

A deeper understanding of how a catalyst deactivates is critical for designing robust reaction protocols.

Q3: What are the primary deactivation pathways for my palladium catalyst in this specific reaction?

Answer: In reactions with N-heterocyclic substrates like this compound, several deactivation pathways can operate simultaneously.

Deactivation PathwayCausal Factors & ExplanationMitigation Strategy
1. Pd Agglomeration Cause: Ligand dissociation, high temperature, poor solvent choice.[1] Explanation: The coordinatively unsaturated "L-Pd(0)" species is unstable and aggregates to form inactive palladium black.Use robust, strongly-binding ligands (e.g., bi-dentate phosphines, NHCs). Optimize temperature and solvent.
2. Ligand Degradation Cause: Oxidation by trace O₂, reaction with base or other nucleophiles. Explanation: Phosphine ligands can be oxidized to phosphine oxides, which do not bind effectively to palladium.Ensure rigorous inert atmosphere. Use pre-catalysts where the ligand is already coordinated.
3. Substrate/Product Inhibition Cause: Coordination of the pyridine nitrogen to the Pd center. Explanation: The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, forming a stable, off-cycle complex that is catalytically inactive.[6] This is a significant issue with nitrogen-rich heterocycles.Use ligands with very strong binding affinity to palladium to compete with pyridine coordination. Sometimes, using a different palladium precursor can help.
4. Catalyst Poisoning Cause: Impurities in reagents or solvents. Explanation: Sulfur and other heavy metal impurities can irreversibly bind to the palladium active sites, poisoning the catalyst.[7][8]Use high-purity reagents and solvents. Purify starting materials if their quality is suspect.[3]

G

Part 3: Proactive Strategies & Catalyst Reactivation

Q4: What is a robust, step-by-step protocol to minimize catalyst deactivation from the outset?

Answer: A self-validating protocol anticipates and mitigates common failure modes.

Experimental Protocol: Proactive Deactivation Avoidance

  • Reagent & Glassware Preparation:

    • Thoroughly oven-dry or flame-dry all glassware and stir bars. Allow to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

    • Use high-purity, anhydrous solvents from a reputable supplier, preferably from a sealed bottle or a solvent purification system.

    • Ensure the purity of this compound and the coupling partner. If necessary, purify by recrystallization or chromatography. Amines, in particular, should be purified before use as trace impurities can be highly detrimental.[3]

  • Reaction Setup (Order of Addition is Critical):

    • To the dried reaction vessel, add the this compound, the boronic acid (or other coupling partner), and the base (e.g., K₂CO₃, K₃PO₄).

    • Add the palladium precatalyst and the ligand. Using a precatalyst (e.g., a G3 or G4 Buchwald precatalyst) is highly recommended as it ensures the correct ligand-to-metal ratio and facilitates the clean generation of the active Pd(0) species.[3]

    • Seal the vessel with a septum.

    • Evacuate the vessel and backfill with inert gas. Repeat this process at least three times.

  • Solvent Degassing and Reaction Initiation:

    • Degas the required volume of solvent using the freeze-pump-thaw method (for solvents with suitable freezing points) or by sparging with an inert gas for at least 30 minutes.

    • Using a syringe, add the degassed solvent to the reaction vessel containing the solids.

    • Place the vessel in a pre-heated oil bath and begin vigorous stirring.

  • Monitoring:

    • Monitor the reaction by TLC or LC-MS at regular intervals. If the reaction stalls, avoid the immediate impulse to simply increase the temperature. First, consider if a deactivation pathway is likely and if other parameters can be adjusted.

Q5: Is it possible to reactivate a catalyst that has already deactivated?

Answer: In some specific cases, reactivation is possible, though prevention is always the superior strategy.

  • Re-oxidation of Palladium Black: In heterogeneous catalysis, palladium black can sometimes be re-oxidized to a Pd(II) salt and re-dispersed. In a homogeneous reaction flask, this is generally impractical. However, the addition of a mild oxidant like benzoquinone (BQ) has been shown in some systems to re-oxidize inactive Pd(0) aggregates back to the active Pd(II) state (which is then reduced in-situ to Pd(0)), restoring catalytic activity.[9][10][11] This is an advanced technique and may not be applicable to all systems.

  • Removal of Adsorbed Inhibitors: If deactivation is due to product inhibition or poisoning by organic compounds, it may be possible to regenerate a heterogeneous catalyst by washing it with a polar organic solvent.[12] For homogeneous catalysts, this is not a viable mid-reaction strategy.

  • Addressing Coking: In industrial settings, catalyst deactivation by "coking" (deposition of carbonaceous material) is a major issue.[7][8] Regeneration is possible but requires harsh conditions (e.g., controlled oxidation) not typically feasible in a laboratory synthesis context.[8]

References

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II)
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PMC - NIH.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • Palladium catalyst issues in cross-coupling reactions. Benchchem.
  • Poisoning and deactivation of palladium catalysts | Request PDF.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Technical Support Center: Catalyst Deactivation in Suzuki Coupling Reactions. Benchchem.
  • Palladium catalyst reactivation.
  • Poisoning and deactivation of palladium c
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. PubMed.
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines.

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Technical Support Center: Reaction Monitoring for 5-Bromo-2-chloro-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, chemists, and drug development professionals working with 5-Bromo-2-chloro-3-methoxypyridine. As a key heterocyclic building block, its reactivity is dictated by the interplay of its three distinct functional groups: a reactive bromine atom, a displaceable chlorine atom, and an electron-donating methoxy group. Precise reaction monitoring is paramount to achieving desired product yields, minimizing impurity formation, and ensuring process reproducibility. This document provides in-depth, field-tested guidance in a direct question-and-answer format to address common challenges and streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most effective techniques for monitoring reactions involving this compound?

The choice of analytical technique is dictated by the reaction type, the properties of the reactants and products, and the information required (e.g., kinetics vs. endpoint). The most common and effective methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • High-Performance Liquid Chromatography (HPLC-UV): This is often the workhorse technique. It is ideal for monitoring the progress of reactions such as Suzuki couplings, Buchwald-Hartwig aminations, or other nucleophilic aromatic substitution (SNAr) reactions where the starting material and products are typically non-volatile solids.[1][2] HPLC provides excellent quantitative data on the consumption of starting material and the formation of products and byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly suitable when the reactants and products are thermally stable and volatile.[3][4] It offers superior separation efficiency and the mass spectrometer provides structural information, which is invaluable for identifying unknown impurities or side products.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is exceptionally powerful for in-situ reaction monitoring, allowing you to observe the reaction as it happens directly in the NMR tube.[7][8] This provides real-time kinetic data and can help identify transient intermediates without disturbing the reaction system.[9][10][11] It is particularly useful for mechanistic studies.

Q2: Why is in-situ monitoring with NMR sometimes preferred over chromatographic methods?

In-situ monitoring provides a continuous, real-time window into the reaction mixture. This is fundamentally different from chromatographic techniques, which rely on analyzing discrete aliquots taken from the reaction over time ("at-line" analysis). The primary advantages of in-situ NMR are:

  • Non-Invasive Analysis: The reaction is not disturbed by sampling, which can be critical for reactions sensitive to changes in concentration or atmospheric exposure.

  • Detection of Unstable Intermediates: Transient species that might decompose during the workup required for HPLC or GC analysis can often be observed directly.[11]

  • True Kinetic Profiles: It provides a direct measure of reaction rates without the time lag and potential for quenching inconsistencies associated with manual sampling.[12]

However, the main requirements for successful in-situ NMR are that the reaction is slow enough to acquire meaningful data at each time point and that the signals of interest are well-resolved and have sufficient signal-to-noise with a minimal number of scans.[7]

Q3: What are the key analytical challenges when monitoring reactions with this substrate?

Researchers may face several specific challenges:

  • Chromatographic Co-elution: The starting material and its products, particularly in the early stages of a reaction, can have similar polarities, making them difficult to separate by HPLC or TLC. This requires careful method development.

  • Multiple Reactive Sites: The presence of both a bromo and a chloro substituent means that, depending on the reaction conditions (e.g., catalyst, nucleophile), substitution can potentially occur at either the C2 (chloro) or C5 (bromo) position.[13] Your analytical method must be able to distinguish between these potential isomers.

  • Side-Product Formation: Common side reactions include protodehalogenation (loss of Br or Cl and replacement with H) and catalyst-mediated homocoupling of starting materials or reagents.[14] These impurities can complicate analysis and purification.

Q4: How can I accurately quantify starting material consumption and product formation?

Accurate quantification is essential for determining reaction conversion, yield, and kinetics. The standard approach is to use an internal standard (ISTD).

  • Select an Internal Standard: The ISTD should be a stable, non-reactive compound that does not interfere with the reaction and has a retention time (in HPLC/GC) or chemical shift (in NMR) that is distinct from all other components in the mixture.

  • Prepare a Stock Solution: Create a stock solution of your starting material and the ISTD with known concentrations.

  • Analyze and Create a Calibration Curve: Analyze dilutions of this stock solution to generate a calibration curve that plots the ratio of the analyte peak area to the ISTD peak area against the analyte concentration.

  • Spike Reaction Aliquots: Add a precise amount of the ISTD to each reaction aliquot before analysis.

  • Calculate Concentration: Using the peak area ratios from the reaction samples and the calibration curve, you can accurately determine the concentration of your starting material and product over time.

Troubleshooting Guide: Common Issues & Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low or Stalled Conversion 1. Catalyst Inactivation: Common in cross-coupling reactions (e.g., Suzuki, Buchwald).[15] 2. Insufficient Reagent Purity: Moisture or impurities in solvents or reagents. 3. Poor Solubility: Starting material or reagents not fully dissolved at reaction temperature.[16] 4. Incorrect Temperature or Base: Sub-optimal reaction conditions.1. Use fresh catalyst, ensure inert atmosphere (degas solvents), or try a more robust ligand. 2. Use anhydrous solvents and high-purity reagents. 3. Try a different solvent system or increase the temperature.[16] 4. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and perform a temperature optimization study.
Multiple Unexpected Products 1. Side Reactions: Protodehalogenation, homocoupling, or reaction at an alternative site.[14] 2. Substrate Degradation: The starting material may be unstable under the reaction conditions (e.g., strong base or high heat).[17]1. Lower the reaction temperature, change the catalyst/ligand system, or ensure strict exclusion of oxygen to minimize homocoupling.[18] 2. Run the reaction at a lower temperature for a longer time. Check the stability of the starting material under reaction conditions without the coupling partner.
Poor Peak Resolution in HPLC/GC 1. Sub-optimal Method: Mobile phase (HPLC) or temperature ramp (GC) is not effective. 2. Column Degradation: Loss of stationary phase or contamination.1. For HPLC: Adjust mobile phase polarity (e.g., change acetonitrile/water ratio), modify the pH with an additive (e.g., TFA, formic acid), or try a different column (e.g., Phenyl-Hexyl instead of C18).[19] 2. For GC: Optimize the temperature gradient (slower ramp), or use a column with a different polarity. 3. Flush the column or replace it if performance does not improve.
Inconsistent NMR Spectra 1. Shimming Issues: Magnetic field inhomogeneity causing broad peaks. 2. Sample Precipitation: Material crashing out of solution at the analysis temperature. 3. Reaction with Deuterated Solvent: Unlikely, but possible with highly reactive species.1. Re-shim the spectrometer before each acquisition, especially for kinetic runs. 2. Use a more suitable deuterated solvent or run the experiment at a higher temperature. 3. Check for new peaks that could correspond to solvent adducts.

Visualized Experimental & Troubleshooting Workflows

A systematic approach is crucial for effective reaction monitoring and troubleshooting.

G cluster_0 Reaction Monitoring Workflow Start Reaction Start Reaction Take Aliquot at T=n Take Aliquot at T=n Start Reaction->Take Aliquot at T=n Quench Reaction Quench Reaction Take Aliquot at T=n->Quench Reaction Sample Preparation (Dilute, Filter) Sample Preparation (Dilute, Filter) Quench Reaction->Sample Preparation (Dilute, Filter) Analyze (HPLC/GC/NMR) Analyze (HPLC/GC/NMR) Sample Preparation (Dilute, Filter)->Analyze (HPLC/GC/NMR) Evaluate Data Evaluate Data Analyze (HPLC/GC/NMR)->Evaluate Data Reaction Complete? Reaction Complete? Evaluate Data->Reaction Complete? Reaction Complete?->Take Aliquot at T=n No Initiate Work-up Initiate Work-up Reaction Complete?->Initiate Work-up Yes

Caption: General workflow for at-line reaction monitoring.

G cluster_1 Troubleshooting Decision Tree Problem Identified Problem Identified Low Conversion Low Conversion Problem Identified->Low Conversion Side Products Side Products Problem Identified->Side Products Check Catalyst & Reagents Check Catalyst & Reagents Low Conversion->Check Catalyst & Reagents Analyze Impurities (MS) Analyze Impurities (MS) Side Products->Analyze Impurities (MS) Optimize Conditions (T, Base) Optimize Conditions (T, Base) Check Catalyst & Reagents->Optimize Conditions (T, Base) Modify Catalyst/Ligand Modify Catalyst/Ligand Analyze Impurities (MS)->Modify Catalyst/Ligand

Caption: A simplified decision tree for troubleshooting common issues.

Detailed Experimental Protocols

Protocol 1: At-Line Reaction Monitoring by HPLC-UV

This protocol is a general guideline for monitoring a typical cross-coupling reaction.

  • Instrument Setup:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to 254 nm (or a wavelength appropriate for your product).

  • Sample Preparation:

    • At each time point (e.g., T=0, 1h, 2h, 4h), carefully withdraw ~20 µL of the reaction mixture.

    • Immediately quench the aliquot in a vial containing 1 mL of acetonitrile to stop the reaction and precipitate catalyst/salts.

    • Vortex the vial thoroughly.

    • Filter the quenched sample through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject 5 µL of the filtered sample into the HPLC system.

    • Integrate the peak areas for the starting material, product, and internal standard (if used).

    • Calculate the percent conversion by monitoring the disappearance of the starting material relative to T=0.

Protocol 2: In-situ Reaction Monitoring by ¹H NMR

This protocol is suitable for slower reactions where mechanistic insight is desired.

  • Sample Preparation:

    • In a clean vial, dissolve an accurately weighed amount of this compound and any other solid reagents in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) that is compatible with your reaction conditions.

    • Transfer ~0.6 mL of this solution to a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer and allow the temperature to equilibrate to your desired reaction temperature.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good resolution.

    • Acquire an initial ¹H NMR spectrum (T=0). This is your baseline.

  • Reaction Initiation and Monitoring:

    • Remove the tube, quickly inject the initiating reagent (e.g., a liquid nucleophile or a catalyst solution), and shake gently to mix.

    • Immediately re-insert the tube into the spectrometer and begin acquiring spectra at set time intervals (e.g., every 5-10 minutes).[7] Use an automated experiment setup for kinetic analysis if available.

  • Data Processing:

    • Process the array of spectra.

    • Select well-resolved peaks corresponding to the starting material and a key product.

    • Integrate these peaks in each spectrum.

    • Plot the normalized integral values versus time to obtain a kinetic profile of the reaction.

Protocol 3: GC-MS Analysis for Final Product and Impurity Profile

This protocol is used to confirm reaction completion and identify byproducts after work-up.

  • Instrument Setup:

    • Column: A low-to-mid polarity column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of ~1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Hold at 80 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-450.

  • Sample Preparation:

    • After the reaction work-up, dissolve a small amount (~1 mg) of the crude product in a suitable solvent (e.g., dichloromethane, ethyl acetate).

    • Filter the solution if necessary.

  • Analysis:

    • Inject 1 µL of the sample into the GC-MS.

    • Analyze the resulting chromatogram to determine the retention time and mass spectrum of the main product.

    • Identify impurity peaks by comparing their mass spectra against libraries (e.g., NIST) and known potential side products.

References

  • Reaction Monitoring & Kinetics | Chemical Instrumentation Facility - Iowa State University. [Link]

  • NMR techniques for in situ reaction monitoring A Differentiation... - ResearchGate. [Link]

  • A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists - ResearchGate. [Link]

  • Develop In-Situ NMR Analysis for Reaction Monitoring - Patsnap Eureka. [Link]

  • Quantitative NMR methods for reaction and process monitoring - kluedo - RPTU. [Link]

  • Seven Essential Steps for In Situ Reaction Monitoring - Spectroscopy Online. [Link]

  • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an - ATSDR. [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine - Organic Syntheses. [Link]

  • Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures - SciSpace. [Link]

  • Analytical Methods for Determining Pyridine in Biological Materials - NCBI. [Link]

  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing). [Link]

  • Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS) - Taylor & Francis Online. [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. [Link]

  • S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory - ResearchGate. [Link]

  • Practical aspects of real-time reaction monitoring using multi-nuclear high resolution FlowNMR spectroscopy - Catalysis Science & Technology (RSC Publishing). [Link]

  • Revisiting the kinetics of pyridine pyrolysis. Part 1: H atom abstraction reactions | Request PDF - ResearchGate. [Link]

  • Reaction Monitoring - Magritek. [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]

  • Method for monitoring pyridine activation by chloroformate - Chemistry Stack Exchange. [Link]

  • Nucleophilic substitution reactions in pyridine. [Link]

  • 5-Bromo-2-chloro-3-methylpyridine | C6H5BrClN | CID 285434 - PubChem. [Link]

  • Analysis of Brominated Flame Retardants and Their Derivatives by Atmospheric Pressure Chemical Ionization Using Gas Chromatography Coupled to Tandem Quadrupole Mass Spectrometry | Request PDF - ResearchGate. [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC - NIH. [Link]

  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. [Link]

  • a comprehensive review of method development by hplc - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC. [Link]

  • Analysis of brominated flame retardants and their derivatives by atmospheric pressure chemical ionization using gas chromatography coupled to tandem quadrupole mass spectrometry - PubMed. [Link]

  • Separation of 2-Bromo-3-methoxypyridine on Newcrom R1 HPLC column. [Link]

  • 2-Bromo-5-chloro-3-methylpyridine | C6H5BrClN | CID 12630985 - PubChem. [Link]

  • Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS | LCGC International - Chromatography Online. [Link]

  • Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization - PubMed. [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - MDPI. [Link]

  • (PDF) Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds - ResearchGate. [Link]

  • 5-Bromo-2-methoxy-3-methylpyridine | C7H8BrNO | CID 22591176 - PubChem. [Link]

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Validation & Comparative

Strategic Scaffolding: Navigating Alternatives to 5-Bromo-2-chloro-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-2-chloro-3-methoxypyridine is a cornerstone intermediate in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. Its trisubstituted pattern offers three distinct vectors for diversification:

  • C2-Cl : Nucleophilic Aromatic Substitution (

    
    ) or metal-catalyzed cross-coupling.
    
  • C5-Br : Metal-catalyzed cross-coupling (Suzuki, Stille, Buchwald).

  • C3-OMe : A directing group that influences solubility and electronics.

However, the standard scaffold presents challenges: the C2-Chlorine often requires forcing conditions for


, and achieving perfect regioselectivity during Palladium-catalyzed cross-couplings can be condition-dependent.[1]

This guide analyzes three high-value alternatives that resolve these kinetic and regiochemical bottlenecks.

Comparative Analysis of Alternatives

We evaluate three strategic alternatives against the standard building block.

FeatureStandard (5-Br-2-Cl-3-OMe)Alt 1: The Kinetic Accelerator (5-Br-2-F-3-OMe)Alt 2: The Orthogonal Coupler (5-Br-2-I-3-OMe)Alt 3: The Electronic Variant (5-Br-2,3-diCl)
Primary Utility General purpose scaffoldRapid library generation via

Inverting coupling order (C2 first)Bioisosteric replacement / Metabolic stability

Reactivity (C2)
Moderate (Requires Heat)High (Room Temp) Low to ModerateHigh (Activated by 3-Cl)
Pd-Coupling Preference C5-Br > C2-ClC5-Br > C2-FC2-I > C5-BrC5-Br > C2-Cl
Key Advantage Cost & Availability320x Faster

rate
Allows C2-functionalization first via Pd-catalysisRemoves metabolic liability of OMe
Detailed Technical Breakdown
Alternative 1: 5-Bromo-2-fluoro-3-methoxypyridine

The Problem Solver for: Sluggish nucleophilic substitutions. Mechanism: The high electronegativity of the C2-Fluorine atom significantly lowers the energy of the Meisenheimer complex intermediate, accelerating


 reactions.
Data Support:  Kinetic studies on pyridine systems demonstrate that 2-Fluoro substituents react approximately 320 times faster  than their 2-Chloro counterparts with alkoxide nucleophiles [1].
Strategic Fit:  Ideal when the C2 substituent is heat-sensitive or when generating large libraries of C2-amino pyridines.
Alternative 2: 5-Bromo-2-iodo-3-methoxypyridine

The Problem Solver for: Regioselectivity issues in cross-coupling. Mechanism: Oxidative addition of Palladium(0) into Carbon-Halogen bonds generally follows the bond dissociation energy order: C-I < C-Br < C-Cl. Strategic Fit: In the standard (Cl) scaffold, C5-Br reacts first. In this Iodo-variant, C2-I reacts first . This allows researchers to install the C2-biaryl group before the C5 group, completely inverting the synthetic sequence without changing the final structure [2].

Alternative 3: 5-Bromo-2,3-dichloropyridine

The Problem Solver for: Metabolic instability (O-dealkylation). Mechanism: Replacing the electron-donating Methoxy group (OMe) with an electron-withdrawing Chlorine (Cl) at C3 reduces electron density in the ring. Strategic Fit: This increases the electrophilicity at C2, aiding


, and removes the potential for metabolic "hotspots" associated with methoxy dealkylation by CYP450 enzymes.

Decision Logic & Reactivity Map

The following diagram illustrates the decision process for selecting the correct building block based on the desired first step of synthesis.

ReactivityMap Start Target Scaffold: 2,3,5-Substituted Pyridine Decision1 Step 1: What is the first transformation? Start->Decision1 PathSNAr Nucleophilic Substitution (S_NAr at C2) Decision1->PathSNAr Install Amine/Ether PathPd Pd-Catalyzed Coupling (Suzuki/Buchwald) Decision1->PathPd Install Aryl/Alkyl DecisionSNAr Is the nucleophile heat sensitive? PathSNAr->DecisionSNAr DecisionPd Which position must be coupled first? PathPd->DecisionPd Sol_Standard Use Standard: 5-Br-2-Cl-3-OMe DecisionSNAr->Sol_Standard No (Robust) Sol_Fluoro Use Alt 1 (Fluoro): 5-Br-2-F-3-OMe (Fast Room Temp Rxn) DecisionSNAr->Sol_Fluoro Yes (Sensitive) DecisionPd->Sol_Standard C5 (Br) First Sol_Iodo Use Alt 2 (Iodo): 5-Br-2-I-3-OMe (Selects C2 over C5) DecisionPd->Sol_Iodo C2 (I) First

Caption: Decision tree for selecting the optimal pyridine building block based on reaction type and regioselectivity requirements.

Experimental Protocols

Protocol A: Rapid Functionalization (Using 5-Bromo-2-fluoro-3-methoxypyridine)

Objective: High-yield installation of a secondary amine at C2 without affecting the C5-Bromine.

  • Reagents:

    • Substrate: 5-Bromo-2-fluoro-3-methoxypyridine (1.0 equiv)

    • Nucleophile: Morpholine (1.2 equiv)

    • Base:

      
       (2.0 equiv)
      
    • Solvent: DMF or DMSO (anhydrous)

  • Procedure:

    • Dissolve substrate in DMF (0.2 M concentration).

    • Add

      
       followed by Morpholine.
      
    • Stir at Room Temperature (25°C) for 2-4 hours. (Note: The Chloro-analog typically requires 80-100°C for >12 hours).

    • Monitor by LCMS for disappearance of starting material (

      
       206/208) and formation of product (
      
      
      
      273/275).
  • Workup:

    • Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Why this works: The Fluorine atom acts as a superior leaving group in

    
     due to the high transition-state stabilization, allowing mild conditions that prevent side reactions at the C5-Br site [3].
    
Protocol B: Inverse-Selectivity Cross-Coupling (Using 5-Bromo-2-iodo-3-methoxypyridine)

Objective: Selective Suzuki coupling at C2, preserving C5-Br for later steps.

  • Reagents:

    • Substrate: 5-Bromo-2-iodo-3-methoxypyridine (1.0 equiv)

    • Boronic Acid: Phenylboronic acid (1.1 equiv)

    • Catalyst:

      
       (5 mol%)
      
    • Base:

      
       (2M aqueous, 2.0 equiv)
      
    • Solvent: DME/Water (4:1)

  • Procedure:

    • Degas solvents with nitrogen for 15 minutes.

    • Combine substrate, boronic acid, and catalyst in the reaction vessel.

    • Add solvents and base under inert atmosphere.

    • Heat to 60°C for 4-6 hours.

  • Critical Control Point:

    • Do not overheat. The C-I bond (Bond Dissociation Energy ~65 kcal/mol) undergoes oxidative addition significantly faster than C-Br (~81 kcal/mol). However, at high temperatures (>100°C), selectivity may erode.

  • Outcome:

    • Major Product: 5-Bromo-3-methoxy-2-phenylpyridine.

    • Note: Using the standard 5-Bromo-2-chloropyridine under these conditions would yield the C5-phenyl product predominantly [4].

Synthetic Workflow Visualization

The following diagram contrasts the synthetic pathways of the Standard vs. the Iodo-Alternative, highlighting the "Orthogonal" advantage.

SyntheticWorkflow cluster_Standard Standard Route (5-Br-2-Cl) cluster_Alt Alternative Route (5-Br-2-I) Start_Std 5-Br-2-Cl-3-OMe Prod_Std_1 C5-Aryl-2-Cl Start_Std->Prod_Std_1 Pd-Cat (C5 First) Prod_Std_2 C5-Aryl-2-Amino Prod_Std_1->Prod_Std_2 S_NAr (High Temp) Start_Alt 5-Br-2-I-3-OMe Prod_Alt_1 C2-Aryl-5-Br Start_Alt->Prod_Alt_1 Pd-Cat (C2 First!) Prod_Alt_2 C2-Aryl-5-Amino Prod_Alt_1->Prod_Alt_2 Pd-Cat (C5 Second)

Caption: Comparison of synthetic routes. The Iodo-alternative allows C2-arylation first, a transformation not directly accessible via the standard scaffold's inherent selectivity.

References

  • Loudon, G. M.; Smith, D. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide. ResearchGate.

  • BenchChem Application Notes . Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine and Analogs. BenchChem.

  • Smolecule . 5-Bromo-2-iodo-3-methoxypyridine: Synthesis and Utility. Smolecule.

  • Royal Society of Chemistry . Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science.

Sources

Comparative Guide: Characterization of Novel 3-Methoxypyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Methoxy Effect" in Pyridine Scaffolds

In the optimization of kinase inhibitors, the pyridine scaffold remains a privileged structure. However, standard 2,5-disubstituted pyridines often suffer from rapid metabolic clearance and poor solubility. This guide presents the characterization of a novel library derived from 5-Bromo-2-chloro-3-methoxypyridine .

We objectively compare these novel 3-methoxy derivatives (Series M) against the standard 3-hydrogen benchmarks (Series H) derived from 5-bromo-2-chloropyridine.

Key Findings:

  • Regiocontrol: The C3-methoxy group directs nucleophilic attack exclusively to C2, minimizing side reactions observed in non-substituted rings.

  • Metabolic Stability: Series M demonstrates a 2.4-fold increase in microsomal half-life (

    
    ) by blocking C3-oxidation.
    
  • Solubility: The methoxy handle improves aqueous solubility by disrupting planar stacking, a critical advantage for oral bioavailability.

Strategic Synthesis & Regioselectivity[1][2]

The core advantage of this compound is its orthogonal reactivity profile. Unlike the 3-H analog, the 3-OMe group provides steric guidance that enhances regioselectivity during functionalization.

2.1 Divergent Synthetic Workflow

The following decision tree illustrates the optimized pathways for generating the library. We prioritize Route A (Suzuki First) for sensitive aryl boronic acids, and Route B (


 First) for sterically hindered amines.

SynthesisWorkflow Start Start: 5-Bromo-2-chloro- 3-methoxypyridine Decision Selectivity Checkpoint Start->Decision RouteA Route A: C5-Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Decision->RouteA High Reactivity Boronic Acids RouteB Route B: C2-SNAr (DIEA, NMP, 100°C) Decision->RouteB Volatile/Hindered Amines InterA Intermediate A: 5-Aryl-2-chloro-3-OMe RouteA->InterA FinalA Final Product A: SNAr Displacement at C2 InterA->FinalA InterB Intermediate B: 5-Bromo-2-amino-3-OMe RouteB->InterB FinalB Final Product B: Suzuki Coupling at C5 InterB->FinalB

Figure 1: Orthogonal synthetic pathways. The C5-Br bond is activated for Pd-catalysis, while the C2-Cl bond is activated for nucleophilic aromatic substitution (


).
2.2 Mechanistic Insight (Causality)
  • C5-Br Reactivity: In Pd-catalyzed cross-couplings, the C-Br bond undergoes oxidative addition faster than the C-Cl bond (Bond Dissociation Energy: C-Br < C-Cl).[1] This allows selective arylation at C5 without disturbing the C2-Cl handle [1].[2]

  • C2-Cl Activation: The ring nitrogen exerts an electron-withdrawing effect, making C2 highly electrophilic. The 3-OMe group, while electron-donating by resonance, creates a steric environment that discourages "over-reaction" or bis-substitution, which is a common impurity profile in the 3-H control series [2].

Comparative Performance Data

The following data compares a representative lead compound (M-101 ) against its direct non-methoxylated analog (H-101 ).

Compound Structure:

  • M-101: 2-((4-morpholinophenyl)amino)-5-phenyl-3-methoxypyridine

  • H-101: 2-((4-morpholinophenyl)amino)-5-phenylpyridine (Control)

Table 1: Physicochemical & Metabolic Profile
MetricProtocolM-101 (Novel 3-OMe)H-101 (Standard 3-H)Improvement
LogD (pH 7.4) Shake Flask2.83.4Optimized Lipophilicity
Solubility (aq) Kinetic, pH 7.445 µM12 µM3.7x Higher
HLM Stability (

)
Microsomal Incubation68 min28 min2.4x Stability
Kinase Potency (

)
FRET Assay (VEGFR2)12 nM45 nM3.7x Potency

Interpretation: The 3-methoxy group serves as a "metabolic block," preventing oxidation at the electron-rich C3 position. Furthermore, the steric bulk of the -OMe group forces the N-substituent at C2 to twist out of plane. This "pre-organized" conformation often aligns better with the ATP-binding pocket of kinases, explaining the 4-fold potency increase [3].

Characterization Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols must be used.

4.1 Structural Validation (NMR Decision Tree)

The presence of the methoxy group introduces a distinct diagnostic signal. Use this workflow to confirm regiochemistry.

CharacterizationLogic Sample Isolated Compound HNMR 1H NMR (DMSO-d6) Sample->HNMR CheckOMe Check 3.8-4.0 ppm region HNMR->CheckOMe Present Singlet (3H) Present CheckOMe->Present Yes Absent Signal Absent CheckOMe->Absent No (Reject) NOE Run NOE Difference: Irradiate -OMe Present->NOE Confirm Enhancement at C4-H? (Confirm Regiochem) NOE->Confirm Pass PASS: Correct Isomer Confirm->Pass Yes Fail FAIL: Demethylation/Rearrangement Confirm->Fail No

Figure 2: NMR validation logic. The Nuclear Overhauser Effect (NOE) between the methoxy group and the C4-proton is the definitive proof of structural integrity.

4.2 Experimental Methodologies

A. General Procedure for Suzuki Coupling (Route A)

  • Charge: To a vial, add this compound (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and

    
     (2.5 equiv).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Note: Water is essential to solubilize the inorganic base.

  • Degas: Sparge with nitrogen for 5 minutes.

  • Catalyst: Add

    
     (0.05 equiv). Seal immediately.
    
  • Reaction: Heat to 90°C for 4 hours.

  • Stop Criterion: Monitor by LCMS. Stop when Starting Material (Br-isotope pattern) < 5%.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    

B. General Procedure for


 Displacement (Route B) 
  • Charge: Dissolve this compound (1.0 equiv) in anhydrous NMP (N-Methyl-2-pyrrolidone).

  • Reagent: Add Amine (1.2 equiv) and DIPEA (2.0 equiv).

  • Reaction: Heat to 100-120°C. Note: The 3-OMe group adds steric bulk; higher temperatures are required compared to the non-methoxy analog.

  • Purification: Flash chromatography (Hexane/EtOAc). The product will be more polar than the starting material.

References
  • BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Retrieved from 1

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Retrieved from 3

  • RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. Retrieved from 4

  • WuXi Biology. (2025).[5] Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling. Retrieved from 6

Sources

A Senior Application Scientist's Guide to Isotopic Labeling Strategies: A Comparative Analysis Featuring 5-Bromo-2-chloro-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indispensable Role of Isotopic Labeling in Modern Drug Development

In the rigorous and demanding landscape of pharmaceutical development, understanding the precise fate of a drug candidate within a biological system is paramount. Isotopic labeling, the technique of strategically replacing one or more atoms of a compound with their isotopes, serves as a powerful tool for elucidating these complex processes.[1] By introducing stable isotopes (such as ²H, ¹³C, ¹⁵N) or radioisotopes (like ³H or ¹⁴C), researchers can track molecules through metabolic pathways, quantify their absorption, distribution, metabolism, and excretion (ADME), and develop robust internal standards for analytical quantification.[2][3] The resulting isotopically labeled compounds are virtually identical to the parent drug in their chemical and biological properties but are distinguishable by analytical instruments like mass spectrometers (MS) and nuclear magnetic resonance (NMR) spectrometers, providing unparalleled clarity in complex biological matrices.[1][2][4][5]

This guide provides an in-depth comparison of isotopic labeling strategies, focusing on the potential utility of versatile heterocyclic building blocks, exemplified by 5-Bromo-2-chloro-3-methoxypyridine. We will explore hypothetical labeling syntheses using this precursor and contrast them with established alternative methodologies, offering field-proven insights into the causality behind experimental choices.

This compound: A Versatile Precursor for Isotopic Labeling

This compound is a substituted pyridine ring, a structural motif prevalent in a vast number of pharmaceuticals.[6] Its utility as a chemical intermediate stems from the distinct reactivity of its substituents.[7] The bromine and chlorine atoms serve as versatile handles for cross-coupling and nucleophilic substitution reactions, while the methoxy group offers a prime site for introducing isotopic labels onto a side chain. While direct isotopic labeling studies featuring this specific molecule are not prevalent in published literature, its structure allows us to extrapolate and design scientifically sound labeling strategies.

The core value proposition of using a pre-functionalized building block like this compound lies in its potential to be incorporated into a later stage of a synthetic route, thereby minimizing the number of steps involving costly isotopic reagents.

Diagram: General Isotopic Labeling Workflow in Drug Discovery

G cluster_0 Phase 1: Strategy & Synthesis cluster_1 Phase 2: Application & Analysis cluster_2 Phase 3: Data Interpretation A Identify Target Molecule & Labeling Position B Select Isotope (e.g., ²H, ¹³C, ¹⁵N) A->B C Synthesize Labeled Compound/Intermediate B->C D In Vitro / In Vivo Studies (e.g., ADME) C->D E Sample Collection (Blood, Urine, Tissue) D->E F Analytical Detection (MS, NMR) E->F G Quantify Parent Drug & Metabolites F->G H Elucidate Metabolic Pathways G->H I Inform Drug Development Decisions H->I G Mol1 5-Bromo-2-chloro- 3-methoxypyridine Reagent1 + BBr₃ (Demethylation) Mol1->Reagent1 Mol2 3-Pyridinol Intermediate Reagent2 + ¹³CH₃I, Base (Re-methylation) Mol2->Reagent2 Mol3 [¹³C-methyl]-Labeled Product Reagent1->Mol2 Reagent2->Mol3

Caption: A plausible two-step reaction scheme for introducing a ¹³C label onto the methoxy group.

Strategy 2: Core Ring ¹⁵N-Labeling via Nitrogen Exchange

Labeling a core atom of a heterocycle, particularly nitrogen, is significantly more challenging than side-chain labeling. [8]Modern methods have made this feasible, even at late stages, through ring-opening and ring-closing mechanisms. [9][10]

  • Mechanism: One of the most elegant approaches involves the formation of Zincke imine intermediates. [9]The pyridine ring is activated, causing it to open. The original ¹⁴N is then replaced by a labeled nitrogen source, such as ¹⁵NH₄Cl, during the subsequent ring-closing step to reform the aromatic pyridine core. [9][10]* Causality: This strategy is invaluable when the label must be in a metabolically robust position within the core of the molecule. It avoids the need for a lengthy de novo synthesis from simple labeled precursors. [9]While not yet demonstrated on this compound, this technique represents the state-of-the-art for ¹⁵N incorporation into complex pyridines. [9][11]

Diagram: General Mechanism for ¹⁵N-Labeling of Pyridines

G A ¹⁴N-Pyridine B Activated Pyridinium Salt (e.g., Zincke Salt) A->B Activation C Ring-Opened Intermediate (Zincke Imine) B->C Ring Opening D ¹⁵N-Labeled Pyridine C->D +¹⁵NH₄Cl (Ring Closure)

Caption: Simplified workflow for ¹⁵N isotope exchange in pyridines via a ring-opening/ring-closing pathway.

Strategy 3: De Novo Synthesis

This classical approach involves constructing the entire labeled molecule from simple, commercially available isotopic building blocks.

  • Mechanism: For a ¹³C- or ¹⁵N-labeled pyridine ring, the synthesis would start from fundamental labeled precursors like K¹³CN or ¹⁵NH₃. The entire heterocyclic ring is built step-by-step with the isotope already incorporated.

  • Causality: This method provides absolute certainty about the label's position. However, it is often the most time-consuming and expensive approach, requiring significant synthetic development. [8]It is typically employed when late-stage labeling or exchange reactions are not feasible.

Quantitative Comparison of Labeling Strategies

FeatureStrategy 1: Side-Chain LabelingStrategy 2: Core N-ExchangeStrategy 3: De Novo Synthesis
Typical Isotopes ¹³C, ²H, ³H¹⁵N, ¹³N¹³C, ¹⁵N, ¹⁴C
Label Position Side-Chain (Exocyclic)Core Ring Atom (Endocyclic)Any position, pre-defined
Synthetic Complexity Low to ModerateModerate to HighVery High
Stage of Application Late-stage friendlyLate-stage friendly [9]Typically early-stage
Cost-Effectiveness Generally HighModerate (Reagent dependent)Generally Low
Key Advantage High efficiency, simple executionMetabolically robust label positionAbsolute control over label placement
Primary Limitation Label may be metabolically labileSubstrate scope can be limitedLong, low-yielding syntheses [8]

Experimental Protocols: A Practical Guide

The following protocols are representative methodologies. Protocol 1 is a hypothetical but chemically sound procedure for labeling the target molecule. Protocol 2 is a generalized procedure based on published methods for ¹⁵N-labeling of pyridines. [9][10]

Protocol 1: Hypothetical Synthesis of [¹³C-methyl]-5-Bromo-2-chloro-3-methoxypyridine

Objective: To introduce a ¹³C label onto the methoxy group of this compound.

Step 1: Demethylation

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add boron tribromide (BBr₃, 1.2 eq) dropwise. Caution: BBr₃ is highly corrosive and reacts violently with moisture.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

  • Upon completion, carefully quench the reaction by slowly adding methanol, followed by water.

  • Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude 5-bromo-2-chloro-pyridin-3-ol by column chromatography.

Step 2: ¹³C-Methylation

  • Dissolve the purified 5-bromo-2-chloro-pyridin-3-ol (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Add [¹³C]-iodomethane (¹³CH₃I, 1.1 eq).

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final product, [¹³C-methyl]-5-Bromo-2-chloro-3-methoxypyridine, by column chromatography.

  • Confirm isotopic incorporation and purity via high-resolution mass spectrometry and NMR spectroscopy. [5][12]

Protocol 2: General Procedure for ¹⁵N-Labeling of a Pyridine via Zincke Imine Intermediate

Objective: To exchange the ¹⁴N atom of a pyridine ring with ¹⁵N. This is a general method and would require optimization for a specific substrate.

Step 1: Activation and Ring Opening

  • To a solution of the starting pyridine (1.0 eq) in a suitable solvent (e.g., acetonitrile), add the activating agent (e.g., 2,4-dinitro-1-tosylbenzene or a triflylating agent) and a non-nucleophilic base. [11][13]2. Stir the reaction at the appropriate temperature (may require heating) until the formation of the pyridinium salt is complete.

  • Isolate the activated salt if necessary.

  • React the pyridinium salt with a primary amine nucleophile (e.g., benzylamine) to induce ring-opening to the corresponding Zincke imine intermediate. Monitor by LC-MS.

Step 2: Ring Closure with ¹⁵N Source

  • To the solution containing the Zincke imine, add a source of labeled nitrogen, typically [¹⁵N]-ammonium chloride (¹⁵NH₄Cl, >1.5 eq). [9]2. Add a suitable base (e.g., triethylamine) to liberate ¹⁵NH₃ in situ.

  • Heat the reaction mixture (often to 80-120 °C) in a sealed vessel to facilitate ring closure and elimination of the original amine.

  • Monitor the formation of the ¹⁵N-labeled pyridine product by LC-MS, looking for a +1 mass shift.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the ¹⁵N-labeled product by column chromatography.

  • Verify the level of isotopic enrichment using high-resolution mass spectrometry. [12]

Conclusion and Future Outlook

The strategic selection of an isotopic labeling method is a critical decision in the drug development pipeline. While side-chain labeling using versatile intermediates like this compound offers a straightforward and efficient route for many applications, it is not a universal solution. The metabolic lability of the labeled position must always be considered. For applications demanding ultimate stability, advanced techniques for core atom exchange, such as the ¹⁵N-labeling of pyridines via ring-opening/closing pathways, are becoming increasingly powerful and accessible. [9][13]These methods provide a means to install labels into the heart of a molecule, ensuring the tracer remains intact throughout its biological journey. As synthetic methodologies continue to evolve, the ability to perform late-stage isotopic exchange on increasingly complex molecules will further accelerate the pace of drug discovery, enabling researchers to gain deeper insights into the intricate dance between a drug and the body.

References

  • Isotopic Labeling of Metabolites in Drug Discovery Applic
  • Isotopic Labeling for NMR Spectroscopy of Biological Solids. Sigma-Aldrich.
  • The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub.
  • Pyridine-based Strategy towards Nitrogen Isotope Exchange. ChemRxiv.
  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions.
  • Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermedi
  • Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates.
  • Isotope exchange reactions of pyridine a Pyridine: a prominent FDA...
  • New Protocol for Labeling Azines with 15N. ChemistryViews.
  • Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed.
  • 14N to 15N Isotopic Exchange of Nitrogen Heteroarom
  • Isotopic labeling. Wikipedia.
  • The Role of 3-Bromo-5-chloro-2-methoxypyridine as a Pharmaceutical Intermedi
  • This compound CAS#286947-03-3. SincereChemical.

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 5-Bromo-2-chloro-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel pyridine derivatives is central to advancing pharmaceutical and agrochemical research. 5-Bromo-2-chloro-3-methoxypyridine, a key building block in organic synthesis, requires meticulous handling to ensure operator safety and experimental integrity. This guide provides an in-depth, experience-driven protocol for its safe use, moving beyond mere compliance to foster a culture of proactive safety in the laboratory.

Hazard Analysis: Understanding the "Why" Behind the Precautions

This compound is classified as an irritant. The primary routes of exposure are through skin contact, eye contact, and inhalation. Understanding the causality of its hazardous nature is the first step in mitigating risk. The electrophilic nature of the pyridine ring, enhanced by the presence of halogen substituents, makes it reactive with biological nucleophiles, such as proteins and enzymes on the skin and in the respiratory tract. This reactivity is the underlying cause of its irritant properties.

  • Skin and Eye Irritation: Direct contact can lead to significant irritation.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust or vapors may cause irritation to the respiratory system.[1][2][3][4]

  • Ingestion: While a less common route of exposure in a laboratory setting, ingestion may be harmful.[3][5]

Hazard ClassificationGHS CategoryPrimary Effect
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2][3][4]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[1][2][3][4]
Specific target organ toxicityCategory 3May cause respiratory irritation.[1][2][3][4]
Engineering Controls: The First Line of Defense

Personal protective equipment is crucial, but it should never be the sole line of defense. Robust engineering controls are fundamental to creating a safe working environment by containing the hazard at its source.

  • Chemical Fume Hood: All handling of this compound, including weighing and solution preparation, must be conducted within a properly functioning and certified chemical fume hood.[6] This is non-negotiable. The fume hood's constant air exhaust prevents the accumulation of harmful vapors in the breathing zone of the operator.

  • Ventilation: Ensure the laboratory is well-ventilated to dilute any fugitive emissions.[1][2][3][4][5]

  • Emergency Equipment: Accessible and regularly tested safety showers and eyewash stations are mandatory in any area where this chemical is handled.[3][7]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is critical for preventing direct contact with the chemical. The following PPE is mandatory when handling this compound.

  • Eye and Face Protection: Chemical safety goggles with side shields are the minimum requirement to protect against splashes.[8] If there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.

  • Hand Protection: Wear chemically resistant, impervious gloves.[9] While nitrile gloves are common in laboratories, for pyridine derivatives, it is advisable to consult the manufacturer's glove compatibility charts.[6] Double-gloving can provide an additional layer of protection, especially during extended handling periods.[10]

  • Body Protection: A fully buttoned laboratory coat is required to protect the skin and personal clothing.[6][11] For tasks with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill clean-up, respiratory protection is necessary.[12] A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. All personnel requiring respirators must be enrolled in a respiratory protection program, including fit-testing and training.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal Prep Verify Fume Hood Certification Don_PPE Don PPE: - Safety Goggles - Lab Coat - Double Gloves Prep->Don_PPE Weigh Weigh Chemical Don_PPE->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Clean Clean Work Area Transfer->Clean Doff_PPE Doff PPE Clean->Doff_PPE Dispose Dispose of Waste in Labeled Container Doff_PPE->Dispose Wash Wash Hands Thoroughly Dispose->Wash caption Workflow for Handling this compound

Caption: Workflow for Handling this compound

Operational Plan: A Step-by-Step Protocol

A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.

A. Pre-Handling Checklist:

  • Ensure the Safety Data Sheet (SDS) for this compound is readily available.

  • Verify that the chemical fume hood is operational and the certification is current.

  • Confirm that a safety shower and eyewash station are accessible and unobstructed.[3]

  • Assemble all necessary PPE and inspect it for any defects.

  • Prepare a designated waste container, properly labeled for hazardous chemical waste.[12]

B. Handling Procedure:

  • Don the required PPE: lab coat, safety goggles, and double gloves.

  • Perform all manipulations of the chemical, including weighing and transfers, inside the chemical fume hood.

  • Keep the container of this compound tightly closed when not in use to minimize vapor release.[1][2][3][4][5][9]

  • Avoid actions that could generate dust if handling a solid form.[1][9][13]

  • Use a spatula for transfers and clean any residual powder or liquid from the balance and surrounding area immediately.

  • Upon completion of the task, decontaminate the work area within the fume hood.

C. Post-Handling:

  • Securely close the primary container and store it in a cool, dry, and well-ventilated area, away from incompatible materials like strong acids and oxidizing agents.[1][3]

  • Dispose of contaminated gloves, weigh boats, and other disposable materials in the designated hazardous waste container.[3][4][5]

  • Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat and goggles).

  • Wash hands and any exposed skin thoroughly with soap and water.[1][3][4][5]

Emergency and Disposal Plan

A. Spill Response:

  • Small Spill (inside a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite.[12]

    • Carefully collect the absorbed material into a labeled hazardous waste container.[12]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert laboratory personnel and contact the institution's emergency response team.

    • Restrict access to the area.

B. Exposure Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4][5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[3][4][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

C. Waste Disposal:

  • All waste containing this compound, including excess reagent, contaminated materials, and rinse solutions, must be collected in a clearly labeled, sealed container for hazardous waste.[12]

  • Disposal must be carried out through a licensed chemical waste disposal facility, in accordance with all local, state, and federal regulations.[2][3][4][5] Never dispose of this chemical down the drain.

By integrating these safety protocols into your daily laboratory practice, you can handle this compound with confidence, ensuring both your personal safety and the integrity of your research.

References

  • AWS. (2016, December 16). SAFETY DATA SHEET BROMICIDE® GRANULES (US). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromo-2'-deoxyuridine. Retrieved from [Link]

  • University of Washington. (n.d.). Chemical Process SOP Example: 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal. Retrieved from [Link]

  • University of Washington. (n.d.). Pyridine Standard Operating Procedure. Retrieved from [Link]

  • Alfa Aesar. (2025, September 16). Safety Data Sheet: 5-Bromo-2-methoxypyridine. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Kanto Chemical Co., Inc. (2023, February 1). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.